Tubuloside A
Description
Properties
IUPAC Name |
[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDMAIXPXOZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317887 | |
| Record name | Tubuloside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112516-05-9 | |
| Record name | Tubuloside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112516-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubuloside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tubuloside A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside A is a phenylethanoid glycoside first identified in 1987.[1] It is recognized for its significant antioxidative and hepatoprotective properties.[1] This technical guide provides a comprehensive overview of the discovery, natural sourcing, chemical properties, and biological activities of this compound, with a focus on its therapeutic potential. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are also presented.
Discovery and Chemical Properties
This compound was first isolated and characterized in 1987 by a research team led by Hiromi Kobayashi from Cistanche tubulosa.[1][2] It belongs to the class of phenylethanoid glycosides, a group of water-soluble compounds widely distributed in the plant kingdom.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₇H₄₈O₂₁ | |
| Molecular Weight | 828.8 g/mol | |
| CAS Number | 112516-05-9 | |
| Class | Phenylethanoid Glycoside | |
| Appearance | Not specified in provided results | |
| Solubility | Water-soluble |
Natural Sources
The primary natural source of this compound is plants of the genus Cistanche, which are parasitic herbs found in arid and desert regions.
Primary Plant Sources
Cistanche tubulosa is the most significant source of this compound. Other species reported to contain this compound include Cistanche deserticola and Cistanche phelypaea.
Quantitative Abundance
Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has shown that the content of this compound can vary significantly between different Cistanche species and even within different extracts of the same species. One study reported a concentration range of 0.0005–0.1518 mg/mL in a mixed standard solution for HPLC analysis. Another study highlighted that the yield of phenylethanoid glycosides, including echinacoside (B191147) and acteoside, from C. tubulosa can be optimized through different extraction methods. For instance, a high-speed shearing homogenization extraction method yielded 1.366% echinacoside and 0.519% acteoside. A patent for extracting active ingredients from Cistanche tubulosa reports starting material with a this compound precursor (acteoside) content of 1.2%.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antioxidant and hepatoprotective effects being the most prominent.
Hepatoprotective and Nephroprotective Effects
This compound has been shown to alleviate diclofenac-induced liver and kidney damage. In a study using a rat model, administration of this compound (1 mg/kg, i.p.) for five days, with diclofenac (B195802) (50 mg/kg, i.p.) co-administration on the fourth and fifth days, demonstrated a protective effect.
Table 2: Effect of this compound on Serum Biomarkers in Diclofenac-Induced Hepato-Nephrotoxicity in Rats
| Biomarker | Control Group | Diclofenac Group | Diclofenac + this compound Group |
| AST (U/L) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |
| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |
| ALP (U/L) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |
| BUN (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |
| Creatinine (B1669602) (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |
| Data presented are qualitative summaries from the study. |
Table 3: Effect of this compound on Oxidative Stress Markers in Diclofenac-Induced Hepato-Nephrotoxicity in Rats
| Marker | Tissue | Control Group | Diclofenac Group | Diclofenac + this compound Group |
| MDA | Blood, Liver, Kidney | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |
| GSH | Blood, Liver, Kidney | Normal | Significantly Decreased | Significantly Increased vs. Diclofenac Group |
| SOD | Erythrocytes, Liver, Kidney | Normal | Significantly Decreased | Significantly Increased vs. Diclofenac Group |
| CAT | Erythrocytes, Liver, Kidney | Normal | Significantly Decreased | Significantly Increased vs. Diclofenac Group |
| Data presented are qualitative summaries from the study. |
Mechanism of Action: Nrf2/HO-1 Signaling Pathway
The protective effects of this compound against oxidative stress-induced cell damage are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription. The upregulation of these genes helps to mitigate oxidative damage. This compound is believed to exert its antioxidant effects by reducing reactive oxygen species (ROS), which in turn leads to the activation of the Nrf2/HO-1 pathway.
Experimental Protocols
Isolation and Purification of this compound from Cistanche tubulosa
The following protocol is a generalized procedure based on common methods for the extraction and isolation of phenylethanoid glycosides.
-
Extraction:
-
Air-dry the fleshy stems of Cistanche tubulosa and grind them into a coarse powder.
-
Extract the powder with 70% ethanol (B145695) by refluxing for 2 hours. Repeat the extraction process twice.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Chromatographic Separation:
-
Load the concentrated crude extract onto a macroporous adsorption resin column (e.g., HP-20).
-
Elute the column with deionized water to remove sugars and other highly polar impurities.
-
Subsequently, elute the column with a gradient of ethanol in water (e.g., 30-70% ethanol) to collect the fractions containing phenylethanoid glycosides.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
-
Combine the fractions rich in this compound and concentrate them.
-
-
Purification:
-
Further purify the enriched fraction using silica (B1680970) gel column chromatography or high-speed counter-current chromatography (HSCCC).
-
For silica gel chromatography, use a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).
-
For HSCCC, a two-phase solvent system such as ethyl acetate-n-butanol-water can be employed.
-
Collect the purified fractions containing this compound and verify the purity by HPLC.
-
Characterization of this compound
The structure of the purified compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS):
-
Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to identify the proton and carbon environments.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of atoms within the molecule and confirm the structure.
-
Quantitative Analysis by HPLC
This protocol is based on a method for the analysis of phenylethanoid glycosides in Cistanche species.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving a known amount of the extract in methanol, filtering it through a 0.45 µm filter.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample and quantify the amount of this compound by comparing its peak area to the calibration curve.
-
In Vivo Model of Diclofenac-Induced Hepato-Nephrotoxicity
This protocol is based on a study investigating the protective effects of this compound in rats.
-
Animals:
-
Male Sprague-Dawley rats.
-
-
Experimental Design:
-
Group 1 (Control): Administered with normal saline.
-
Group 2 (Diclofenac): Administered with diclofenac (50 mg/kg, i.p.) on days 4 and 5.
-
Group 3 (Diclofenac + this compound): Administered with this compound (1 mg/kg, i.p.) for 5 days and diclofenac (50 mg/kg, i.p.) on days 4 and 5.
-
Group 4 (Positive Control): Administered with a known hepatoprotective agent (e.g., silymarin) and diclofenac.
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the respective treatments as per the experimental design.
-
At the end of the study, collect blood samples for biochemical analysis.
-
Euthanize the animals and collect liver and kidney tissues for histopathological and molecular analysis.
-
-
Biochemical Analysis:
-
Measure serum levels of ALT, AST, ALP, BUN, and creatinine using standard assay kits.
-
-
Oxidative Stress Markers:
-
Measure the levels of MDA, GSH, SOD, and CAT in tissue homogenates using appropriate assay kits.
-
Western Blot Analysis for Nrf2 and HO-1
-
Protein Extraction:
-
Homogenize liver or kidney tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound is a promising natural compound with well-documented antioxidant and organ-protective properties. Its mechanism of action through the Nrf2/HO-1 signaling pathway makes it a person of interest for further research and development in the context of oxidative stress-related diseases. The protocols outlined in this guide provide a framework for the consistent isolation, characterization, and biological evaluation of this compound, facilitating future investigations into its therapeutic potential.
References
- 1. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Susceptibility-Related Biomarkers of Diclofenac-Induced Liver Injury in Rats Using Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Tubuloside A in Cistanche tubulosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubuloside A, a phenylethanoid glycoside (PhG) found in the medicinal plant Cistanche tubulosa, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the well-elucidated biosynthesis of structurally related PhGs, particularly Echinacoside and Acteoside. This document outlines the proposed enzymatic steps, presents available quantitative data on PhG content in C. tubulosa, details relevant experimental protocols for pathway elucidation, and provides visual representations of the proposed metabolic route and experimental workflows. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes the current understanding and highlights key areas for future research.
Introduction
Cistanche tubulosa is a desert plant with a long history of use in traditional medicine. Its therapeutic effects are largely attributed to a class of compounds known as phenylethanoid glycosides (PhGs). Among these, this compound has garnered significant interest for its potential bioactivities. PhGs are characterized by a phenylethanol aglycone attached to one or more sugar moieties, which are often acylated. The biosynthesis of these complex molecules involves the convergence of the shikimate, phenylpropanoid, and downstream glycosylation and acylation pathways.
This guide focuses on the proposed biosynthetic pathway of this compound, leveraging the extensive research on the biosynthesis of Echinacoside, another major PhG in C. tubulosa. By comparing the structures of this compound, Echinacoside, and their common precursor, Acteoside, we can infer the final enzymatic steps leading to the formation of this compound.
Comparative Structures of Key Phenylethanoid Glycosides
The structures of this compound, Echinacoside, and Acteoside share a common core structure, which consists of a hydroxytyrosol (B1673988) and a caffeoyl group attached to a central glucose moiety, which is further linked to a rhamnose. The key differences lie in the substitutions at the 6'-position of the central glucose and the 4'-position of the rhamnose.
| Compound | R Group (on Glucose) | R' Group (on Rhamnose) |
| Acteoside | H | H |
| This compound | H | Acetyl |
| Echinacoside | Glucose | H |
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the following stages, beginning with precursors from primary metabolism and culminating in the final acylation step that distinguishes it from Acteoside.
Synthesis of the Phenylethanoid Aglycone and Caffeoyl Moiety
The initial steps of PhG biosynthesis involve the production of the core components from L-phenylalanine and L-tyrosine, which are derived from the shikimate pathway.
-
Hydroxytyrosol Moiety: L-tyrosine is converted to hydroxytyrosol through a series of enzymatic reactions including decarboxylation, deamination, and reduction.
-
Caffeoyl Moiety: L-phenylalanine is the precursor for the caffeoyl moiety via the phenylpropanoid pathway, involving enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H).
Assembly of the Acteoside Core
The hydroxytyrosol and caffeoyl moieties are then assembled with sugar units to form the common precursor, Acteoside. This process involves a series of glycosylation and acylation steps catalyzed by specific UDP-glycosyltransferases (UGTs) and BAHD acyltransferases.
Final Acetylation Step to Form this compound
The final and defining step in the biosynthesis of this compound is the acetylation of the 4'-hydroxyl group of the rhamnose moiety of Acteoside. This reaction is hypothesized to be catalyzed by a specific acetyltransferase, likely belonging to the BAHD acyltransferase superfamily, which utilizes acetyl-CoA as the acetyl donor.
Quantitative Data
While specific enzyme kinetic data for the biosynthesis of this compound is not yet available, several studies have quantified the content of major PhGs in Cistanche tubulosa. This data provides a baseline for understanding the relative abundance of these compounds and can inform metabolic engineering strategies.
| Phenylethanoid Glycoside | Content (% of dry weight) | Reference |
| Echinacoside | 17.26% - 28.82% | [1] |
| Acteoside | 7.33% - 9.17% | [1] |
| This compound | Not individually quantified in these studies | - |
Note: The content of PhGs can vary significantly based on the plant's developmental stage, geographical origin, and post-harvest processing methods.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Metabolite Extraction and Analysis
Objective: To extract and quantify PhGs, including this compound, from C. tubulosa tissues.
Protocol:
-
Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.
-
Extraction: The powdered tissue is extracted with 70% methanol (B129727) (v/v) using ultrasonication for 30 minutes at 40°C. The extraction is repeated three times.
-
Purification: The combined extracts are filtered, and the solvent is evaporated under reduced pressure. The residue is redissolved in water and subjected to solid-phase extraction (SPE) on a C18 cartridge to remove interfering compounds. PhGs are eluted with methanol.
-
Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS), such as UPLC-Q-TOF-MS.
-
HPLC Conditions: C18 column (e.g., 4.6 x 250 mm, 5 µm); mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid); detection at 330 nm.
-
MS Conditions: Electrospray ionization (ESI) in negative ion mode; full scan and targeted MS/MS analysis for identification and quantification.
-
Enzyme Assays for Glycosyltransferases and Acyltransferases
Objective: To identify and characterize the enzymes involved in the final steps of this compound biosynthesis.
General Protocol for Enzyme Assays:
-
Enzyme Source: Recombinant enzymes expressed in a heterologous system (e.g., E. coli or yeast) or partially purified protein extracts from C. tubulosa.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate (e.g., Acteoside for the acetyltransferase assay)
-
Co-substrate (e.g., Acetyl-CoA for the acetyltransferase assay; UDP-glucose for a glucosyltransferase assay)
-
Enzyme solution
-
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped by adding an organic solvent (e.g., methanol) or an acid.
-
Product Analysis: The formation of the product (e.g., this compound) is monitored by HPLC or LC-MS as described in section 5.1.
-
Kinetic Analysis: To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the substrate and co-substrate, and the initial reaction velocities are measured.
Future Research and Conclusion
The biosynthesis of this compound in Cistanche tubulosa presents a compelling area for further investigation. While the general framework of phenylethanoid glycoside biosynthesis provides a strong foundation, the specific enzymes responsible for the final, unique modification of this compound remain to be identified and characterized. Future research should focus on:
-
Identification of the this compound-specific Acetyltransferase: Transcriptome analysis of C. tubulosa tissues actively producing this compound, followed by heterologous expression and in vitro characterization of candidate BAHD acyltransferases, is a promising approach.
-
Elucidation of the Complete Pathway: Isotope labeling studies can be employed to definitively trace the metabolic flow from primary precursors to this compound.
-
Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies in either the native plant or a heterologous host like yeast can be developed to enhance the production of this valuable compound.
References
The Neuroprotective Mechanisms of Tubuloside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside A, a phenylethanoid glycoside, has emerged as a promising natural compound with significant neuroprotective properties. Its potential to mitigate neuronal damage is attributed to a multi-faceted mechanism of action that involves the modulation of key signaling pathways, inhibition of apoptosis, and reduction of oxidative stress and neuroinflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development for neurodegenerative diseases. While direct quantitative data for this compound is limited in publicly available literature, this guide incorporates data from the closely related compound, Tubuloside B, to provide a comprehensive overview.
Core Mechanism of Action: A Multi-Target Approach
This compound exerts its neuroprotective effects through the intricate interplay of several signaling pathways. The primary mechanisms involve the activation of the Nrf2/HO-1 antioxidant pathway, the inhibition of the pro-inflammatory NF-κB pathway, and the modulation of apoptotic pathways.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).
This compound has been shown to activate this protective pathway.[1][2] By promoting the nuclear translocation of Nrf2, it upregulates the expression of HO-1 and other antioxidant enzymes.[1][2] This enhancement of the endogenous antioxidant defense system is crucial for mitigating the oxidative damage that is a common feature of neurodegenerative diseases.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the inflammatory response. In neurodegenerative conditions, the overactivation of microglia and astrocytes leads to the chronic activation of NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] This sustained neuroinflammation contributes significantly to neuronal damage.
This compound has demonstrated the ability to suppress the activation of the NF-κB pathway. It is proposed to inhibit the degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. This anti-inflammatory action is a critical component of its neuroprotective profile.
Attenuation of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to excessive neuronal loss. The apoptotic cascade can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.
Studies on the related compound Tubuloside B have shown that it can protect neuronal cells from apoptosis induced by factors like TNF-α. The anti-apoptotic mechanism of Tubuloside B, and likely this compound, involves several key actions:
-
Reduction of Intracellular Reactive Oxygen Species (ROS): By scavenging free radicals, it alleviates oxidative stress, a major trigger of the intrinsic apoptotic pathway.
-
Maintenance of Mitochondrial Function: It helps to preserve the mitochondrial membrane potential, preventing the release of pro-apoptotic factors like cytochrome c.
-
Regulation of Apoptotic Proteins: It modulates the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.
-
Inhibition of Caspase-3 Activity: By inhibiting the activation of caspase-3, a key executioner caspase, it directly blocks the final steps of the apoptotic cascade.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the reported effects of the structurally similar compound, Tubuloside B, on neuronal cells. This data is presented as a close proxy to illustrate the potential quantitative effects of this compound.
Table 1: Effect of Tubuloside B on TNF-α-Induced Apoptosis in SH-SY5Y Cells
| Parameter | Control | TNF-α (100 µg/L) | TNF-α + Tubuloside B (1 mg/L) | TNF-α + Tubuloside B (10 mg/L) | TNF-α + Tubuloside B (100 mg/L) |
| Apoptotic Cells (%) | < 5 | 37.5 | ~30 | ~20 | ~10 |
| Caspase-3 Activity (Fold Change) | 1 | ~5 | Not specified | Significantly reduced | Significantly reduced |
| Intracellular Ca2+ [nmol/L] | 105.5 ± 11.2 | 238.4 ± 18.9 | Not specified | Partially reduced | Partially reduced |
| Mitochondrial Membrane Potential | High | Low | Partially restored | Restored | Fully restored |
Table 2: Effect of this compound on Oxidative Stress and Inflammatory Markers (Hypothetical Data Based on Qualitative Reports)
| Marker | Control | Stress/Inflammatory Stimulus | Stimulus + this compound (Low Dose) | Stimulus + this compound (High Dose) |
| Nrf2 Nuclear Translocation (Fold Change) | 1 | 1 | > 1.5 | > 2.5 |
| HO-1 Expression (Fold Change) | 1 | 1 | > 2 | > 4 |
| NF-κB Nuclear Translocation (Fold Change) | 1 | > 3 | < 2 | < 1.5 |
| iNOS Expression (Fold Change) | 1 | > 5 | < 3 | < 2 |
| COX-2 Expression (Fold Change) | 1 | > 4 | < 2.5 | < 1.5 |
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the neuroprotective mechanism of action of phenylethanoid glycosides like this compound.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For neuroprotection assays, cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being exposed to a neurotoxic stimulus (e.g., TNF-α, H2O2, or β-amyloid).
Assessment of Neuroprotection (Cell Viability)
-
MTT Assay:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding the desired neurotoxin and incubate for the appropriate time (e.g., 24-48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Measurement of Oxidative Stress
-
Intracellular ROS Assay:
-
Culture and treat cells as described above.
-
Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
-
Measurement of SOD and CAT Activity:
-
After treatment, harvest the cells and prepare cell lysates.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Measure the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT) using commercially available assay kits according to the manufacturer's instructions.
-
Apoptosis Assays
-
Hoechst 33342 Staining:
-
Culture cells on glass coverslips and treat as described.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL) for 10 minutes at room temperature in the dark.
-
Wash with PBS and mount the coverslips on glass slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
-
Western Blot Analysis for Apoptotic Proteins:
-
Prepare cell lysates and determine protein concentrations.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Analysis of Signaling Pathways
-
Western Blot for Nrf2 and NF-κB:
-
To assess Nrf2 activation, prepare nuclear and cytoplasmic extracts from treated cells.
-
To assess NF-κB activation, prepare whole-cell lysates.
-
Perform western blotting as described above using primary antibodies against Nrf2, HO-1, NF-κB p65, and IκBα. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.
-
Conclusion
This compound presents a compelling profile as a neuroprotective agent, acting through a synergistic combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to modulate the Nrf2/HO-1 and NF-κB signaling pathways highlights its potential as a multi-target therapeutic candidate for complex neurodegenerative disorders. Further research, particularly focusing on generating specific quantitative data for this compound and its efficacy in in vivo models, is warranted to fully elucidate its therapeutic potential and advance its development as a novel neuroprotective drug.
References
Unveiling the Therapeutic Potential of Tubuloside A: A Technical Guide
Introduction
Tubuloside A, a phenylethanoid glycoside predominantly isolated from the medicinal plant Cistanche tubulosa, has emerged as a compound of significant interest to the scientific and pharmaceutical research communities.[1] Possessing a range of pharmacological properties, this natural product is being investigated for its potential therapeutic applications in diverse areas, including hepatoprotection, neuroprotection, anti-inflammatory, and oncology. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Hepatoprotective and Nephroprotective Effects
This compound has demonstrated significant protective effects against liver and kidney damage induced by toxins.[2][3] In a notable in vivo study, this compound was shown to alleviate diclofenac-induced hepato-nephro oxidative injury in rats.[2][3]
Mechanism of Action: Nrf2/HO-1 Signaling Pathway
The protective effects of this compound in the context of hepato-renal injury are largely attributed to its ability to modulate the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. This compound supplementation has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1). This activation leads to the enhanced production of antioxidant enzymes, thereby mitigating oxidative damage.
Quantitative Data: In Vivo Hepatoprotection
The following table summarizes the key quantitative findings from a study investigating the hepatoprotective and nephroprotective effects of this compound in a rat model of diclofenac-induced injury.
| Parameter | Control Group | Diclofenac (DF) Group | DF + this compound (1 mg/kg) Group |
| Liver Function Markers | |||
| Aspartate Aminotransferase (AST) | Normal | Significantly Increased | Significantly Reduced vs. DF |
| Alanine Aminotransferase (ALT) | Normal | Significantly Increased | Significantly Reduced vs. DF |
| Alkaline Phosphatase (ALP) | Normal | Significantly Increased | Significantly Reduced vs. DF |
| Kidney Function Markers | |||
| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | Significantly Reduced vs. DF |
| Creatinine | Normal | Significantly Increased | Significantly Reduced vs. DF |
| Oxidative Stress Markers | |||
| Malondialdehyde (MDA) | Normal | Significantly Increased | Significantly Reduced vs. DF |
| Glutathione (GSH) | Normal | Significantly Decreased | Significantly Increased vs. DF |
| Superoxide Dismutase (SOD) | Normal | Significantly Decreased | Significantly Increased vs. DF |
| Catalase (CAT) | Normal | Significantly Decreased | Significantly Increased vs. DF |
| Gene Expression (mRNA) | |||
| Nrf2 | Normal | Downregulated | Upregulated vs. DF |
| HO-1 | Normal | Downregulated | Upregulated vs. DF |
| Bcl-2 | Normal | Downregulated | Upregulated vs. DF |
| Bax | Normal | Upregulated | Downregulated vs. DF |
| Caspase-3 | Normal | Upregulated | Downregulated vs. DF |
| NF-κB | Normal | Upregulated | Downregulated vs. DF |
| TNF-α | Normal | Upregulated | Downregulated vs. DF |
| IL-1β | Normal | Upregulated | Downregulated vs. DF |
Experimental Protocol: In Vivo Hepatoprotection Study
The following outlines a typical experimental design for evaluating the hepatoprotective effects of this compound in a rodent model.
References
- 1. researchgate.net [researchgate.net]
- 2. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubuloside A: A Potential Modulator of Cellular Aging
An In-depth Technical Guide on its Role in Anti-Aging Research
Executive Summary
Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. At the cellular level, this is driven by a number of interconnected hallmarks, including cellular senescence, oxidative stress, and dysregulated nutrient-sensing pathways. There is a growing interest in identifying natural compounds that can modulate these pathways to promote healthy aging. Tubuloside A, a phenylethanoid glycoside found in plants of the Cistanche genus, has emerged as a compound of interest due to the established anti-aging properties of Cistanche extracts. While direct and extensive research on this compound is still developing, this technical guide synthesizes the current understanding of its potential role in anti-aging research, drawing on evidence from related phenylethanoid glycosides such as echinacoside (B191147) and acteoside (verbascoside) that are co-constituents in Cistanche tubulosa. This document is intended for researchers, scientists, and drug development professionals in the field of geroscience.
Introduction to Cellular Aging and Potential Intervention Points
Cellular aging is driven by a confluence of factors that lead to a decline in cellular function and resilience. Key among these are:
-
Cellular Senescence: A state of irreversible cell cycle arrest triggered by stressors such as telomere shortening, DNA damage, and oncogene activation. Senescent cells accumulate in tissues with age and secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), which can impair tissue function. Key regulators of senescence include the p53/p21 and p16/Rb tumor suppressor pathways.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them through antioxidant defense mechanisms. Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).
-
Deregulated Nutrient-Sensing Pathways: Key pathways like the mechanistic target of rapamycin (B549165) (mTOR) and sirtuins (e.g., SIRT1) play a crucial role in regulating metabolism and cellular stress responses. Dysregulation of these pathways is a hallmark of aging.
Natural compounds that can modulate these pathways are of significant interest as potential anti-aging interventions. Phenylethanoid glycosides from Cistanche tubulosa, including this compound, are being investigated for these properties.[1][2]
This compound and its Potential Anti-Aging Mechanisms
While direct quantitative data on this compound's effects on aging biomarkers is limited, studies on Cistanche tubulosa extracts and its major phenylethanoid glycosides, echinacoside and acteoside, provide strong inferential evidence for its potential mechanisms of action.
Modulation of Cellular Senescence
Research on related compounds suggests that phenylethanoid glycosides can suppress cellular senescence. For instance, echinacoside has been shown to delay cellular senescence in human fibroblastic cells by down-regulating p53 expression.[3] Verbascoside (acteoside) has also been found to modulate senescence pathways induced by oxidative stress by affecting the expression of p21 and Rb.[4] It is plausible that this compound shares these capabilities due to its structural similarity.
Potential Signaling Pathway for this compound in Cellular Senescence
References
Bioavailability and Metabolism of Tubuloside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubuloside A, a phenylethanoid glycoside found in plants of the Cistanche species, has garnered scientific interest for its potential therapeutic properties, including hepatoprotective and antioxidant effects. Understanding its bioavailability and metabolism is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and metabolism of this compound. Due to the limited availability of direct data for this compound, this guide also incorporates data from the structurally similar and well-studied phenylethanoid glycoside, acteoside, to provide a comparative framework and predictive insights. The guide details experimental protocols for preclinical pharmacokinetic studies and in vitro metabolism assays and explores the analytical methodologies required for quantification. Furthermore, it visualizes key experimental workflows and the Nrf2/HO-1 signaling pathway, which is a known target of this compound.
Introduction to this compound
This compound is a complex glycosidic compound belonging to the phenylethanoid glycoside family. These natural products are characterized by a hydroxy-phenylethyl moiety linked to a β-glucopyranose, which is often further substituted with other sugar units and phenolic acid derivatives. The intricate structure of this compound contributes to its biological activities but also presents challenges in its absorption, distribution, metabolism, and excretion (ADME) profile.
Bioavailability and Pharmacokinetics
Pharmacokinetic Parameters of Acteoside in Rats (as a proxy for this compound)
The following tables summarize the pharmacokinetic parameters of acteoside in rats after oral and intravenous administration. It is important to note that these values are for acteoside and may not be directly extrapolated to this compound, but they serve as a valuable reference point for initial study design.
Table 1: Pharmacokinetic Parameters of Acteoside in Rats after Oral Administration [1][2]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| 20 | - | - | - | 1.49 ± 0.28 |
| 40 | 312.54 ± 44.43 | 0.29 ± 0.17 | - | 1.05 ± 0.23 |
| 80 | - | - | - | 1.45 ± 0.43 |
| 150 | 1126 | 0.36 | 3134 | 4.842 |
Table 2: Pharmacokinetic Parameters of Acteoside in Rats after Intravenous Administration
| Dose (mg/kg) | AUC (0-∞) (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | t½ (h) |
| 10 | - | 111.61 ± 12.65 | - | 0.38 ± 0.04 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
The data on acteoside suggests rapid absorption and elimination, with a very low absolute oral bioavailability of around 1%. This is a common characteristic among phenylethanoid glycosides and is likely due to a combination of poor membrane permeability and extensive first-pass metabolism.
Metabolism of Phenylethanoid Glycosides
The metabolism of phenylethanoid glycosides like this compound is expected to be complex, involving enzymatic hydrolysis of the glycosidic and ester bonds, followed by Phase I and Phase II biotransformations of the resulting aglycones and phenolic acids.
Predicted Metabolic Pathways of this compound
Based on studies of related compounds such as acteoside, the metabolism of this compound likely proceeds through the following pathways:
-
Hydrolysis: The initial and most significant metabolic step is the hydrolysis of the ester and glycosidic linkages by intestinal microflora and/or esterases in the gastrointestinal tract, liver, and blood. This would release the aglycone (hydroxytyrosol), caffeic acid, and sugar moieties.
-
Phase I Metabolism: The released aglycones and phenolic acids can undergo oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.
-
Phase II Metabolism: The parent compound and its Phase I metabolites, which contain hydroxyl groups, are susceptible to conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:
-
Glucuronidation: Addition of glucuronic acid, a major pathway for phenolic compounds.
-
Sulfation: Addition of a sulfate (B86663) group.
-
Methylation: Addition of a methyl group, often to catechol moieties.
-
Studies on acteoside have identified numerous metabolites in rat urine, including oxidized, glucuronidated, sulfated, and methylated derivatives of the parent compound and its degradation products. It is plausible that this compound follows a similar metabolic fate.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile and oral bioavailability of a compound like this compound in rats.
Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd), and absolute oral bioavailability of this compound in rats.
Materials:
-
This compound
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Vehicle for oral and intravenous administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing:
-
Intravenous (IV) Group (n=5-6): Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Group (n=5-6): Administer a single dose of this compound (e.g., 10-50 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol describes a general procedure for investigating the metabolic stability and identifying the metabolites of this compound using rat liver microsomes.
Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound and to identify its potential metabolites.
Materials:
-
This compound
-
Pooled rat liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/shaking water bath (37°C)
-
Acetonitrile (B52724) or other organic solvent to stop the reaction
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (e.g., 1 µM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination of Reaction: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis:
-
Metabolic Stability: Analyze the concentration of the remaining this compound at each time point by LC-MS/MS to determine the rate of its disappearance and calculate the half-life and intrinsic clearance.
-
Metabolite Identification: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.
-
Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.
General LC-MS/MS Method for Phenylethanoid Glycosides
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is the preferred ionization technique, often operated in negative ion mode for phenylethanoid glycosides due to the presence of acidic phenolic hydroxyl groups.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Sample Preparation:
-
Protein Precipitation: A simple and effective method for plasma samples involves adding a cold organic solvent like acetonitrile or methanol (B129727) to precipitate proteins, followed by centrifugation.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can also be used for cleaner sample extracts and to concentrate the analyte.
Signaling Pathway Modulation: Nrf2/HO-1 Pathway
Recent studies have shown that this compound exerts its protective effects, at least in part, by modulating the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. HO-1 is an enzyme that catabolizes heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective effects.
This compound has been shown to upregulate the expression of Nrf2 and HO-1, thereby enhancing the cellular antioxidant defense system and protecting against oxidative damage.
Conclusion and Future Directions
While direct and comprehensive data on the bioavailability and metabolism of this compound is currently lacking, this guide provides a foundational understanding based on the properties of structurally related phenylethanoid glycosides and general principles of drug metabolism. The available evidence suggests that this compound likely has low oral bioavailability due to poor absorption and extensive first-pass metabolism. Its metabolism is predicted to involve hydrolysis followed by Phase I and Phase II conjugation reactions.
To advance the development of this compound as a therapeutic agent, future research should focus on:
-
Conducting comprehensive pharmacokinetic studies in relevant animal models to determine the absolute oral bioavailability and key pharmacokinetic parameters of pure this compound.
-
Performing in vivo and in vitro metabolism studies to identify the major metabolites of this compound and elucidate its primary metabolic pathways.
-
Developing and validating a sensitive and specific LC-MS/MS method for the quantification of this compound and its major metabolites in biological matrices.
-
Investigating formulation strategies to enhance the oral bioavailability of this compound, such as the use of absorption enhancers, nanoformulations, or prodrug approaches.
By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and pave the way for its potential clinical application.
References
Tubuloside A: A Potential Neuroprotective Agent for Parkinson's Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily manage symptoms, creating a significant unmet need for disease-modifying treatments. Tubuloside A, a phenylethanoid glycoside isolated from the medicinal plant Cistanche tubulosa, has emerged as a promising candidate for neuroprotection in PD. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound, detailing its proposed mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the evaluation and potential advancement of this compound as a novel treatment for Parkinson's disease.
Introduction to Parkinson's Disease Pathophysiology
The pathological hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficiency of dopamine (B1211576) in the striatum and the characteristic motor symptoms of the disease.[1] The underlying mechanisms driving this neuronal death are multifactorial and include:
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses leads to cellular damage.[2]
-
Mitochondrial Dysfunction: Impairment of the mitochondrial electron transport chain, particularly complex I, results in energy deficits and increased ROS production.[3][4]
-
Neuroinflammation: Chronic activation of microglia, the resident immune cells of the brain, contributes to a pro-inflammatory environment that is toxic to neurons.[5]
-
α-Synuclein Aggregation: The misfolding and aggregation of the protein α-synuclein into Lewy bodies is a key pathological feature of PD and is believed to play a central role in disease progression.
This compound and its Proposed Neuroprotective Mechanisms
While direct studies on this compound in Parkinson's disease models are limited, research on the crude extract of Cistanche tubulosa and related phenylethanoid glycosides provides strong rationale for its investigation. The neuroprotective effects are thought to be mediated through multiple pathways:
Attenuation of Oxidative Stress
Phenylethanoid glycosides are potent antioxidants. They are believed to protect dopaminergic neurons by scavenging free radicals and upregulating endogenous antioxidant enzymes. This action helps to mitigate the oxidative damage that is a key initiator of neuronal cell death in PD.
Modulation of Apoptosis
Studies on Cistanche tubulosa extracts have demonstrated an anti-apoptotic effect in neuronal cells. This is achieved by regulating the expression of key apoptosis-related proteins, such as increasing the ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic). By inhibiting the apoptotic cascade, this compound may help to preserve dopaminergic neurons.
Anti-inflammatory Effects
Chronic neuroinflammation is a critical component of PD pathogenesis. A related compound, Tubeimoside I, has been shown to protect dopaminergic neurons by inhibiting microglia-mediated neuroinflammation. It is hypothesized that this compound shares this anti-inflammatory activity, potentially by downregulating pro-inflammatory signaling pathways such as NF-κB.
Enhancement of Neurotrophic Factor Expression
Extracts of Cistanche tubulosa have been shown to increase the expression of glial cell-derived neurotrophic factor (GDNF) and its receptor GFRα1 in the substantia nigra. GDNF is a potent survival factor for dopaminergic neurons, and its upregulation by this compound could be a significant mechanism of neuroprotection.
Preclinical Evidence and Quantitative Data
Direct quantitative data for this compound in established Parkinson's disease models is not yet widely available in the public domain. However, studies on the effects of Cistanche tubulosa extracts provide valuable insights.
| Experimental Model | Treatment | Key Findings | Quantitative Data | Reference |
| MPTP-induced mouse model of PD | Cistanche tubulosa nanopowder | Improved behavioral deficits, increased expression of GDNF, GFRα1, and Ret in the substantia nigra. | Significant increase in Bcl2 protein expression and significant reduction in Bax protein expression in the high-dose group (P < 0.01). | |
| LPS-induced rat model of PD | Tubeimoside I (related compound) | Suppressed microglial activation and reduced loss of dopaminergic neurons. | Pretreatment with TBMS1 (1, 2, 4 mg/kg/day) significantly improved behavioral dysfunction. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound for Parkinson's disease.
In Vitro Models of Parkinson's Disease
-
MPP+ Induced Neurotoxicity in SH-SY5Y Cells:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before being exposed to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce neurotoxicity.
-
Assessment of Cell Viability: Cell viability is measured using the MTT assay.
-
Measurement of Oxidative Stress: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
Apoptosis Assays: Apoptosis can be assessed by Hoechst 33342 staining for nuclear morphology, or by flow cytometry using Annexin V/PI staining.
-
In Vivo Models of Parkinson's Disease
-
MPTP-Induced Mouse Model:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of PD: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection to induce selective destruction of dopaminergic neurons.
-
Treatment: this compound is administered orally or via injection before or after MPTP administration.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test, pole test, and open field test.
-
Histological Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
-
6-OHDA-Induced Rat Model:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Induction of PD: 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum to create a lesion in the nigrostriatal pathway.
-
Treatment: this compound is administered systemically.
-
Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) or amphetamine is a key measure of the lesion's severity and the treatment's efficacy.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.
-
Signaling Pathways and Experimental Workflows
Visualizing the Pathophysiology and Potential Intervention Points
Caption: Proposed neuroprotective mechanisms of this compound in Parkinson's disease.
Workflow for In Vivo Preclinical Evaluation
Caption: Standard workflow for assessing the efficacy of this compound in an in vivo model.
Future Directions and Conclusion
The available preclinical data, primarily from studies on Cistanche tubulosa extracts and related compounds, strongly suggest that this compound possesses significant neuroprotective potential relevant to the treatment of Parkinson's disease. Its multifaceted mechanism of action, targeting oxidative stress, apoptosis, and neuroinflammation, makes it an attractive candidate for a disease-modifying therapy.
However, to advance this compound towards clinical development, further research is imperative. Future studies should focus on:
-
Isolation and purification of this compound for targeted in vitro and in vivo studies.
-
Comprehensive evaluation in gold-standard preclinical models of PD , such as the MPTP and 6-OHDA models, to generate robust efficacy data.
-
Detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
References
- 1. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial dysfunction in Parkinson’s disease: molecular mechanisms and pathophysiological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tubuloside A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tubuloside A, a significant phenylethanoid glycoside found in species of the Cistanche genus, which is of interest for its potential pharmacological activities. The described protocol offers a reliable and reproducible approach for the quantification of this compound in herbal extracts and related matrices, crucial for quality control, standardization, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. All presented data is supported by method validation parameters in line with ICH guidelines.
Introduction
This compound is a phenylethanoid glycoside that has been isolated from Cistanche tubulosa, a plant used in traditional medicine. Modern pharmacological studies have suggested various potential health benefits of phenylethanoid glycosides, making their accurate quantification essential for the standardization of herbal products and for research and development in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and accuracy for the quantification of such compounds in complex matrices like herbal extracts.[1] This document provides a detailed protocol for the HPLC analysis of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 20 | 70 | 30 |
| 35 | 60 | 40 |
| 40 | 85 | 15 |
| 45 | 85 | 15 |
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in methanol (B129727) in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (from Cistanche tubulosa plant material):
-
Grind the dried plant material to a fine powder (40-60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 70% methanol as the extraction solvent.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Specificity: The specificity of the method was determined by comparing the chromatograms of a blank (solvent), a standard solution of this compound, and a sample extract. The retention time of this compound in the sample was consistent with the standard, and there were no interfering peaks at this retention time in the blank chromatogram.
Table 3: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 102.3% |
Linearity: The linearity was established by analyzing a series of six concentrations of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (RSD%).
Accuracy: The accuracy was assessed by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was analyzed. The percentage recovery was then calculated.
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound in herbal extracts. The retention time for this compound under the specified conditions is approximately 25 minutes. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for its intended purpose.
Conclusion
This application note provides a comprehensive and validated HPLC method for the quantification of this compound. This protocol can be readily implemented in quality control laboratories for the standardization of herbal raw materials and finished products containing Cistanche species. Furthermore, it can be adapted for use in research settings for pharmacokinetic and metabolism studies of this compound.
Logical Relationship Diagram
References
Protocol for the Isolation of Tubuloside A from Cistanche tubulosa Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside A is a phenylethanoid glycoside found in the medicinal plant Cistanche tubulosa. It has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. The antioxidant activity is notably associated with the activation of the Nrf2/HO-1 signaling pathway. This document provides a detailed protocol for the isolation and purification of this compound from Cistanche tubulosa extracts, intended for use in research and drug development.
Data Presentation: Quantitative Analysis of this compound Isolation
The following tables summarize the expected yield and purity of this compound and related phenylethanoid glycosides at various stages of the isolation process. These values are compiled from multiple studies and represent typical outcomes.
Table 1: Composition of Phenylethanoid Glycosides in Raw Material and Extracts
| Analyte | Content in Dried C. tubulosa Stems (%) | Content in Crude Ethanolic Extract (%) |
| This compound | Trace amounts to low % | Variable, typically lower than major glycosides |
| Echinacoside (B191147) | ~5.0% | ~25.0 - 60.0% |
| Acteoside (Verbascoside) | ~1.2% | ~3.0 - 9.0% |
| Total Phenylethanoid Glycosides | Not specified | ~50.0% or higher |
Table 2: Purification of this compound and Other Phenylethanoid Glycosides
| Purification Step | Key Parameters | This compound Purity (%) | This compound Recovery (%) | Notes |
| Macroporous Resin Chromatography | HPD300 or AB-8 resin, elution with 30-70% ethanol (B145695) | Enriched in the phenylethanoid glycoside fraction | High | This step effectively removes sugars and other polar impurities, concentrating the glycosides. |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 column, gradient elution with acetonitrile/methanol and water (with formic acid) | >95% | Variable, dependent on loading and gradient optimization | This step is crucial for isolating this compound from other structurally similar phenylethanoid glycosides like echinacoside and acteoside. |
Experimental Protocols
Extraction of Phenylethanoid Glycosides from Cistanche tubulosa
This protocol describes the initial extraction of crude phenylethanoid glycosides from dried C. tubulosa stems.
Materials and Reagents:
-
Dried stems of Cistanche tubulosa
-
60% Ethanol (v/v)
-
Grinder or mill
-
Reflux extraction apparatus or ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried stems of C. tubulosa into a coarse powder (approximately 40-60 mesh).
-
Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 60% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture to 70°C and reflux for 2 hours. Alternatively, perform ultrasonic-assisted extraction at a specified power and temperature for 40 minutes.[1]
-
Repeat the extraction process on the plant residue to maximize yield.
-
-
Filtration and Concentration:
-
Combine the extracts from both extraction steps and filter while hot.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C to obtain a crude extract.
-
Initial Purification by Macroporous Resin Column Chromatography
This step enriches the phenylethanoid glycoside content and removes highly polar impurities.
Materials and Reagents:
-
Crude C. tubulosa extract
-
Macroporous adsorption resin (e.g., HPD300 or AB-8)
-
Deionized water
-
30% Ethanol (v/v)
-
70% Ethanol (v/v)
-
Chromatography column
Procedure:
-
Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. Pack the resin into a chromatography column.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated resin column at a flow rate of approximately 2 bed volumes per hour (BV/h).
-
Washing: Wash the column with 2-3 BV of deionized water to remove sugars, salts, and other polar compounds.
-
Elution:
-
Elute the column with 30% ethanol to remove some iridoids and other less non-polar compounds.
-
Subsequently, elute the target phenylethanoid glycosides, including this compound, with 70% ethanol.
-
Collect the 70% ethanol eluate.
-
-
Concentration: Concentrate the collected eluate under reduced pressure to obtain an enriched phenylethanoid glycoside fraction.
High-Purity Isolation of this compound by Preparative HPLC
This final step isolates this compound from other closely related phenylethanoid glycosides.
Materials and Reagents:
-
Enriched phenylethanoid glycoside fraction
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade formic acid
-
Deionized water (18.2 MΩ·cm)
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the enriched phenylethanoid glycoside fraction in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: Optimize a linear gradient from a low percentage of mobile phase B to a higher percentage to achieve separation of this compound from echinacoside, acteoside, and other related compounds. The exact gradient will depend on the specific column and system but will generally involve a gradual increase in the organic solvent concentration.
-
Flow Rate: Adjust according to the column dimensions (typically 10-20 mL/min for the specified column size).
-
Detection: UV detector at 330 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis and Final Preparation:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the high-purity fractions and remove the solvent under reduced pressure.
-
Lyophilize the resulting aqueous solution to obtain purified this compound as a powder.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Nrf2/HO-1 Signaling Pathway Activation
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
References
Application Notes and Protocols for the Dissolution of Tubuloside A in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tubuloside A is a phenylethanoid glycoside with demonstrated antioxidative and hepatoprotective activities.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for the solubilization and storage of this compound, as well as guidelines for its application in cell-based assays.
Data Presentation: Physicochemical and Solubility Properties
The following table summarizes the key properties of this compound relevant to its use in in vitro experiments.
| Property | Value |
| Molecular Formula | C₃₇H₄₈O₂₁ |
| Molecular Weight | 828.76 g/mol |
| Appearance | Solid (Off-white to light yellow) |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Solubility in DMSO | 50 mg/mL (60.33 mM) |
| Special Considerations | Ultrasonic treatment may be required to achieve full dissolution. It is recommended to use fresh, anhydrous DMSO as the solvent's hygroscopic nature can negatively affect solubility.[1] |
Experimental Protocols
1. Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-warming: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 41.44 mg of this compound (Molecular Weight: 828.76 g/mol ).
-
Dissolution: Add the appropriate volume of fresh DMSO to the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Ultrasonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for short intervals (e.g., 5-10 minutes) until the solution is clear.[1] Avoid excessive heating of the sample.
-
Sterilization (optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
2. Storage of Stock Solution
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Temperature | Shelf Life | Special Instructions |
| -20°C | 1 month | Protect from light. |
| -80°C | 6 months | Protect from light. |
Protocol for Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C or -80°C) and protect them from light.
3. Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as DMSO can have independent effects on cell viability and function.
-
It is essential to include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Procedure:
-
Thawing: Retrieve an aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Intermediate Dilution (optional but recommended): To avoid precipitation of the compound when adding it to the aqueous cell culture medium, it is advisable to perform one or more serial dilutions in the cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 50 mM stock, you would perform a 1:5000 dilution. This can be achieved by adding 0.2 µL of the 50 mM stock to 1 mL of medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.
-
Use Immediately: It is best to prepare working solutions fresh for each experiment and use them immediately.
Example Working Concentration: A study has shown that this compound at a concentration of 8.6 μM could inhibit D-GalN-induced death in hepatocytes. The optimal concentration will depend on the specific cell type and experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal working concentration range for your particular assay.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Dilution logic from stock to working solution.
References
Cell Culture Models for Elucidating the Multifaceted Effects of Tubuloside A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tubuloside A, a phenylethanoid glycoside isolated from Cistanche species, has garnered significant interest for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, hepatoprotective, and anticancer effects. This document provides detailed application notes and experimental protocols for utilizing various cell culture models to study the effects of this compound, facilitating research and development in these therapeutic areas.
Application Notes
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding its mechanism of action in different cellular contexts is crucial for its development as a potential therapeutic agent.
1. Anticancer Effects:
This compound has demonstrated cytotoxic and pro-apoptotic effects in cancer cell lines. In human ovarian cancer A2780 cells, this compound induces DNA damage and apoptosis.[1][2][3] This is mediated, at least in part, through the upregulation of p53 and Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-3.[1][2]
2. Neuroprotective Effects:
In neuronal cell models, such as the human neuroblastoma SH-SY5Y line, phenylethanoid glycosides including this compound analogs have shown protection against neurotoxin-induced cell death. This protection is often associated with the attenuation of oxidative stress, preservation of mitochondrial function, and inhibition of apoptotic pathways.
3. Anti-inflammatory Effects:
This compound and related compounds exhibit anti-inflammatory properties by modulating macrophage function. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. This is often linked to the downregulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.
4. Hepatoprotective Effects:
In models of liver injury using cell lines like HepG2, this compound has shown protective effects against toxins such as carbon tetrachloride (CCl4) and diclofenac. The mechanism underlying this protection involves the activation of the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Cytotoxic Effects of this compound on A2780 Human Ovarian Cancer Cells
| Concentration (µM) | Cell Viability Reduction (%) | Reference |
| 50 | 25 | |
| 100 | 35 |
Table 2: Effects of this compound on Apoptotic Gene Expression in A2780 Cells
| Gene | Effect of this compound | Reference |
| p53 | Upregulation | |
| Bax | Upregulation | |
| Bcl-2 | Downregulation | |
| Caspase-3 | Upregulation |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines (e.g., A2780), neuronal cells (e.g., SH-SY5Y), or hepatocytes (e.g., HepG2).
-
Materials:
-
Cells of interest (e.g., A2780)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. DNA Damage Assessment (Comet Assay)
This assay is used to detect DNA strand breaks in cells treated with this compound.
-
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Microscope slides
-
Electrophoresis unit
-
-
Protocol:
-
Prepare a suspension of single cells (approximately 1 x 10^5 cells/mL).
-
Mix the cell suspension with LMPA at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the mixture onto a pre-coated slide (coated with NMPA) and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis unit filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralize the slides with neutralization buffer three times for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
Visualize and score the comets using a fluorescence microscope and appropriate software. The extent of DNA damage is proportional to the length of the comet tail.
-
3. Apoptosis Analysis (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
4. Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is for quantifying the mRNA expression of target genes such as p53, Bax, Bcl-2, and caspase-3.
-
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
-
-
Protocol:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, SYBR Green master mix, and forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH or β-actin).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: p53/Caspase-3 apoptotic pathway induced by this compound.
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Caption: MAPK signaling pathway and its inhibition by this compound.
References
In Vivo Administration of Tubuloside A in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside A is a phenylethanoid glycoside that has demonstrated potential therapeutic effects in preclinical studies. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on currently available scientific literature. The primary application detailed is its protective effect against drug-induced organ injury. While the full spectrum of its in vivo activities is still under investigation, this guide offers a comprehensive overview of the established experimental procedures.
Application: Hepatoprotection and Nephroprotection
This compound has been shown to alleviate diclofenac-induced liver and kidney damage in rats. The protective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the protective effects of this compound in a rat model of diclofenac-induced hepato-renal injury.
| Parameter | Vehicle Control | This compound (1 mg/kg, i.p.) | Diclofenac (B195802) (50 mg/kg, i.p.) | This compound + Diclofenac |
| Liver Function Markers | ||||
| ALT (U/L) | Normal | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac |
| AST (U/L) | Normal | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac |
| ALP (U/L) | Normal | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac |
| Kidney Function Markers | ||||
| BUN (mg/dL) | Normal | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac |
| Creatinine (mg/dL) | Normal | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac |
| Oxidative Stress Markers | ||||
| MDA (nmol/mL) | Baseline | Baseline | Significantly Increased | Significantly Decreased vs. Diclofenac |
| GSH (µmol/L) | Baseline | Baseline | Significantly Decreased | Significantly Increased vs. Diclofenac |
| Gene Expression (mRNA) | ||||
| Nrf2 | Baseline | Baseline | Significantly Decreased | Significantly Increased vs. Diclofenac |
| HO-1 | Baseline | Baseline | Significantly Decreased | Significantly Increased vs. Diclofenac |
| NQO-1 | Baseline | Baseline | Significantly Decreased | Significantly Increased vs. Diclofenac |
| TNF-α | Baseline | Baseline | Significantly Increased | Significantly Decreased vs. Diclofenac |
| IL-1β | Baseline | Baseline | Significantly Increased | Significantly Decreased vs. Diclofenac |
| Caspase-3 | Baseline | Baseline | Significantly Increased | Significantly Decreased vs. Diclofenac |
Note: "Normal," "Baseline," "Significantly Increased," and "Significantly Decreased" are relative to the control and diclofenac-treated groups as reported in the source literature. For precise numerical values, please refer to the original publication.
Experimental Protocols
Animal Model and Dosing Regimen
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, with free access to food and water).
2. Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle, such as sterile saline or a solution of 0.5% carboxymethylcellulose sodium.
-
The concentration should be calculated to deliver the desired dose in a volume appropriate for intraperitoneal injection in rats (e.g., 1-2 mL/kg).
3. Dosing Regimen for Hepato- and Nephroprotection:
-
This compound Administration: Administer this compound at a dose of 1 mg/kg body weight via intraperitoneal (i.p.) injection once daily for five consecutive days.[1][2]
-
Induction of Injury: On the fourth and fifth days of the experiment, administer diclofenac at a dose of 50 mg/kg body weight (i.p.) approximately 1-2 hours after the this compound injection to induce hepato-renal injury.[1][2]
-
Control Groups:
-
Vehicle control group receiving only the vehicle.
-
This compound control group receiving only this compound (1 mg/kg, i.p.).
-
Diclofenac control group receiving the vehicle for the first three days followed by diclofenac (50 mg/kg, i.p.) on days four and five.
-
4. Sample Collection and Analysis:
-
At the end of the experimental period (e.g., 24 hours after the last dose), animals are euthanized.
-
Blood samples are collected for biochemical analysis of liver and kidney function markers.
-
Liver and kidney tissues are harvested for histopathological examination, measurement of oxidative stress markers, and gene expression analysis (e.g., via qRT-PCR).
Visualization of Signaling Pathway and Experimental Workflow
Caption: Protective mechanism of this compound.
Caption: Workflow for in vivo hepato-renal protection study.
Other Potential Applications
While the hepato- and nephroprotective effects are the most well-documented in vivo applications of this compound in rodents, preliminary in vitro studies and research on similar phenylethanoid glycosides suggest potential for other therapeutic uses. These include:
-
Neuroprotection: Other phenylethanoid glycosides have shown neuroprotective properties in various models. Further in vivo studies are required to confirm the efficacy of this compound in rodent models of neurodegenerative diseases.
-
Anti-inflammatory Effects: The demonstrated modulation of inflammatory markers (TNF-α, IL-1β) suggests a broader anti-inflammatory potential that warrants further investigation in relevant in vivo models of inflammation.
Pharmacokinetics and Toxicity
Currently, there is a lack of published data specifically detailing the pharmacokinetics (absorption, distribution, metabolism, and excretion) and comprehensive toxicity profile of this compound in rodent models. Researchers should exercise caution and conduct appropriate dose-ranging and toxicity studies before embarking on large-scale efficacy trials.
Conclusion
The available evidence strongly supports the use of this compound in rodent models to investigate its protective effects against drug-induced liver and kidney injury. The provided protocols offer a solid foundation for such studies. Further research is needed to explore other potential therapeutic applications and to fully characterize the pharmacokinetic and toxicological profile of this promising natural compound.
References
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Using Tubuloside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Tubuloside A in the Western blot analysis of key signaling pathways. The protocols and data presentation formats are designed to facilitate research into the therapeutic potential of this compound, a phenylethanoid glycoside with known antioxidant, anti-inflammatory, and neuroprotective properties.
Introduction to this compound and its Targets
This compound is a natural compound that has been shown to modulate cellular signaling pathways involved in oxidative stress, apoptosis, and inflammation. Western blotting is a powerful technique to elucidate the molecular mechanisms of this compound by quantifying changes in the protein expression and post-translational modifications of key signaling molecules. The primary signaling pathways of interest for this compound investigation include the Nrf2/HO-1 antioxidant response pathway, the intrinsic apoptosis pathway, and the MAPK/ERK signaling cascade.
Data Presentation: Quantitative Analysis of this compound's Effects
Effective data presentation is crucial for interpreting the results of Western blot experiments. The following tables are structured to present quantitative data on the effects of this compound on target protein expression.
Note: The following quantitative data are illustrative examples based on typical findings for compounds modulating these pathways and are intended to serve as a template for the presentation of experimental results.
Table 1: Effect of this compound on the Nrf2/HO-1 Signaling Pathway
| Treatment Group | Nrf2 Relative Protein Level (Fold Change vs. Control) | HO-1 Relative Protein Level (Fold Change vs. Control) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Vehicle | 1.05 ± 0.12 | 1.10 ± 0.15 |
| This compound (10 µM) | 2.50 ± 0.35 | 3.20 ± 0.40 |
| This compound (25 µM) | 4.80 ± 0.55 | 5.60 ± 0.60 |
| This compound (50 µM) | 6.20 ± 0.70 | 7.80 ± 0.85 |
| denotes a statistically significant difference from the control group (p < 0.05). |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Treatment Group | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 Relative Protein Level (Fold Change vs. Control) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Vehicle | 1.02 ± 0.08 | 1.05 ± 0.10 |
| This compound (10 µM) | 0.65 ± 0.09 | 0.70 ± 0.08 |
| This compound (25 µM) | 0.40 ± 0.06 | 0.45 ± 0.05 |
| This compound (50 µM) | 0.25 ± 0.04 | 0.30 ± 0.04 |
| denotes a statistically significant difference from the control group (p < 0.05). |
Table 3: Effect of this compound on the MAPK/ERK Signaling Pathway
| Treatment Group | p-ERK/Total ERK Ratio (Fold Change vs. Control) |
| Control | 1.00 ± 0.00 |
| Vehicle | 0.98 ± 0.11 |
| This compound (10 µM) | 0.75 ± 0.09 |
| This compound (25 µM) | 0.50 ± 0.07 |
| This compound (50 µM) | 0.30 ± 0.05* |
| denotes a statistically significant difference from the control group (p < 0.05). |
Experimental Protocols
The following are detailed protocols for performing Western blot analysis to investigate the effects of this compound on the specified signaling pathways.
Protocol 1: General Western Blotting Procedure
This protocol provides a comprehensive workflow from sample preparation to detection.[1][2][3]
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Specific Antibodies for Signaling Pathway Analysis
The following table provides a list of recommended primary antibodies for the analysis of the signaling pathways modulated by this compound.
| Target Protein | Supplier (Example) | Catalog Number (Example) | Recommended Dilution |
| Nrf2 | Abcam | ab62352 | 1:1000 |
| HO-1 | Cell Signaling Technology | #70081 | 1:1000 |
| Bcl-2 | Santa Cruz Biotechnology | sc-7382 | 1:500 |
| Bax | Cell Signaling Technology | #2772 | 1:1000 |
| Cleaved Caspase-3 | Cell Signaling Technology | #9664 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:2000 |
| Total ERK1/2 | Cell Signaling Technology | #4695 | 1:1000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 |
Visualizations: Signaling Pathways and Workflows
Diagrams of Signaling Pathways
References
Application Notes & Protocols: High-Content Screening for Modulators of the Nrf2 Pathway Using Tubuloside A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubuloside A is a phenylethanoid glycoside isolated from Cistanche species, known for its significant antioxidative and hepatoprotective properties.[1] Mechanistic studies have revealed that this compound exerts its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of a battery of antioxidant and cytoprotective proteins, including HO-1.
High-content screening (HCS) is a powerful technology that combines automated microscopy with quantitative image analysis to measure the effects of compounds on complex cellular phenotypes.[4][5] This application note describes a high-content screening assay designed to identify and characterize modulators of the Nrf2 signaling pathway, using this compound as a reference compound. The assay quantifies the translocation of Nrf2 from the cytoplasm to the nucleus in a cellular model of oxidative stress.
Mechanism of Action: The Nrf2/HO-1 Signaling Pathway
The diagram below illustrates the Nrf2/HO-1 signaling pathway and the proposed mechanism of action for this compound.
Figure 1: Nrf2/HO-1 signaling pathway and the role of this compound.
High-Content Screening Assay for Nrf2 Nuclear Translocation
This section provides the experimental protocol for a high-content screening assay to quantify the nuclear translocation of Nrf2.
Experimental Workflow
The overall workflow for the HCS assay is depicted below.
Figure 2: High-content screening experimental workflow.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well, black-walled, clear-bottom imaging plates.
-
Compounds: this compound (positive control), test compounds, and a vehicle control (e.g., 0.1% DMSO).
-
Inducer: Hydrogen peroxide (H₂O₂).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-Nrf2 antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: Hoechst 33342.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
2. Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 10,000 cells per well in a 96-well imaging plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
3. Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and test compounds in culture medium.
-
Remove the existing medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
4. Induction of Oxidative Stress (Optional):
-
Prepare a fresh solution of H₂O₂ in culture medium at a pre-determined concentration (e.g., 100 µM).
-
Add the H₂O₂ solution to the wells and incubate for 30-60 minutes at 37°C, 5% CO₂.
5. Fixation and Permeabilization:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Add 100 µL of 0.1% Triton X-100 and incubate for 10 minutes.
-
Wash twice with PBS.
6. Immunostaining:
-
Add 100 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Dilute the primary anti-Nrf2 antibody in blocking buffer.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer.
-
Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
7. Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with at least two channels (DAPI for nuclei and FITC for Nrf2).
-
Use a 20x or 40x objective and capture at least four fields per well.
-
Use image analysis software to:
-
Identify nuclei based on the Hoechst signal (Channel 1).
-
Define the cytoplasmic region for each cell.
-
Measure the mean fluorescence intensity of Nrf2 (Channel 2) in both the nuclear and cytoplasmic compartments.
-
Calculate the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity for each cell.
-
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on Nrf2 nuclear translocation.
| This compound Conc. (µM) | Mean Nuclear/Cytoplasmic Nrf2 Intensity Ratio | Standard Deviation | % Activation (relative to max) |
| 0 (Vehicle) | 1.1 | 0.15 | 0% |
| 0.1 | 1.3 | 0.20 | 11.8% |
| 1 | 2.0 | 0.25 | 52.9% |
| 5 | 2.5 | 0.30 | 82.4% |
| 10 | 2.8 | 0.35 | 100% |
| 50 | 2.7 | 0.32 | 94.1% |
| 100 | 2.6 | 0.30 | 88.2% |
-
EC₅₀ for this compound: ~1.5 µM (Calculated from the dose-response curve).
This application note provides a framework for utilizing this compound as a reference compound in a high-content screening assay to identify novel modulators of the Nrf2 signaling pathway. The detailed protocol for quantifying Nrf2 nuclear translocation offers a robust and scalable method for screening large compound libraries. The quantitative data and visualization tools presented herein can aid researchers in drug discovery programs targeting oxidative stress-related diseases. The anti-inflammatory properties of related compounds like Tubuloside B, which acts on the MAPK signaling pathway, suggest that phenylethanoid glycosides are a promising class of molecules for further investigation. The hepatoprotective effects of this compound are well-documented, further underscoring the therapeutic potential of targeting the Nrf2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High content screening as a screening tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
Application Notes & Protocols for the Identification of Tubuloside A using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of Tubuloside A, a phenylethanoid glycoside with significant biological activity, using advanced mass spectrometry techniques. The protocols outlined below are intended to guide researchers in developing robust analytical methods for the qualitative and quantitative analysis of this compound in various matrices, including plant extracts and biological samples.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a complex phenylethanoid glycoside found in plants of the Cistanche genus, notably Cistanche tubulosa. It possesses a range of pharmacological activities, including antioxidant and anti-inflammatory effects. The identification and quantification of this compound are crucial for quality control of herbal medicines, pharmacokinetic studies, and new drug development.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of natural products like this compound.[1][2][3][4] High-resolution mass spectrometry (HRMS) provides accurate mass measurements for formula determination, while tandem mass spectrometry (MS/MS) offers structural insights through fragmentation analysis.[3]
Experimental Protocols
Sample Preparation: Extraction of Phenylethanoid Glycosides from Cistanche tubulosa
This protocol describes a general method for the extraction of phenylethanoid glycosides (PhGs), including this compound, from plant material.
Materials:
-
Dried and powdered Cistanche tubulosa material
-
70% Methanol (B129727) or 70% Ethanol
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of powdered Cistanche tubulosa into a 50 mL conical tube.
-
Add 25 mL of 70% methanol (or ethanol) to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
UPLC-QTOF-MS Method for Qualitative Analysis and Identification
This protocol outlines a method for the separation and identification of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This technique provides high resolution and accurate mass data, which is essential for the confident identification of compounds in complex mixtures.
Instrumentation:
-
UPLC system with a binary solvent manager and sample manager
-
QTOF mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B (0-10 min), 30-60% B (10-15 min), 60-95% B (15-18 min), 95% B (18-20 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Sampling Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 100-1500 |
| Collision Energy (for MS/MS) | 20-40 eV (Ramp) |
Data Presentation
Mass Spectrometric Data for this compound
The following table summarizes the key mass spectrometric data for the identification of this compound.
| Compound | Molecular Formula | Exact Mass [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |
| This compound | C₃₇H₄₈O₂₁ | 827.2616 | 665.2089, 623.1978, 461.1451, 179.0344, 161.0239 |
Quantitative Analysis of Phenylethanoid Glycosides in Cistanche tubulosa
The following table presents representative quantitative data for major phenylethanoid glycosides, including this compound, found in Cistanche tubulosa extracts, as determined by LC-MS/MS.
| Compound | Concentration Range (µg/g of dried plant material) |
| Echinacoside | 1500 - 4000 |
| Acteoside (Verbascoside) | 200 - 800 |
| This compound | 100 - 500 |
| Isoacteoside | 50 - 250 |
Visualizations
Experimental Workflow for this compound Identification
References
- 1. lcms.cz [lcms.cz]
- 2. [Analysis of phenylethanoid glycosides in the extract of herba Cistanchis by LC/ESI-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterisation and identification of phenylethanoid glycosides from Cistanches deserticola Y.C. Ma by UHPLC/ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Purity of a Tubuloside A Sample
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive assessment of the purity of a Tubuloside A sample, a phenylethanoid glycoside with notable antioxidative and hepatoprotective activities.[1] The purity of active pharmaceutical ingredients (APIs) and research compounds is a critical parameter that ensures the reliability and reproducibility of scientific findings and the safety and efficacy of potential therapeutics.
This document outlines three primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation
The following table summarizes typical quantitative data associated with the purity assessment of this compound using various analytical methods.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Purity (%) | >99% | >99% | >98% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~pg-ng/mL | ~10 µM |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~ng/mL | Dependent on desired accuracy |
| Linearity (r²) | >0.999 | >0.99 | >0.999 |
| Precision (%RSD) | <2% | <15% | <1% |
| Accuracy (% Recovery) | 98-102% | 85-115% | 99-101% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of non-volatile and thermally unstable compounds like this compound.
Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified by their absorbance of UV light.
Experimental Workflow:
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of phenylethanoid glycosides.
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 5-15% A
-
5-20 min: 15-30% A
-
20-25 min: 30-50% A
-
25-30 min: 50-90% A
-
30-35 min: Re-equilibration at 5% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm, which is a characteristic absorption maximum for the caffeoyl moiety in phenylethanoid glycosides.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Use a certified reference standard of this compound.
-
Prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in the mobile phase.
-
-
Purity Calculation:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent Method) or by comparing the concentration of the sample to the known concentration of the reference standard. A purity of 99.71% has been reported for commercially available this compound standards as determined by HPLC.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for the identification of impurities.
Principle: After chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Fragmentation of the parent ion (MS/MS) provides structural information for identification. Phenylethanoid glycosides like this compound typically show good response in negative ion mode electrospray ionization (ESI).
Experimental Workflow:
Protocol:
-
Instrumentation: A UPLC or HPLC system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with a faster flow rate and smaller particle size column (e.g., UPLC BEH C18, 1.7 µm).
-
Mass Spectrometry Parameters (Negative ESI mode):
-
Capillary Voltage: 2.5-3.5 kV
-
Cone Voltage: 30-50 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
-
-
Data Acquisition: Full scan mode (e.g., m/z 100-1000) to detect all ions and product ion scan mode for fragmentation analysis of selected precursor ions.
-
Impurity Identification:
-
The molecular weight of this compound is 828.8 g/mol .[2] In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed at m/z 827.8.
-
Potential impurities would include isomers (same m/z, different retention time), degradation products (e.g., loss of sugar moieties or acyl groups), or related phenylethanoid glycosides from the source material.
-
Fragmentation patterns can help identify the nature of the impurities. Common losses for phenylethanoid glycosides include the caffeoyl group (162 Da), rhamnose (146 Da), and glucose (162 Da).
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard with the integral of the analyte, the absolute purity of the analyte can be determined.
Experimental Workflow:
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A highly pure, stable compound with sharp, well-resolved signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are potential candidates. The purity of the internal standard must be accurately known.
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., Methanol-d4 or DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample and about 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to be integrated (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard. For this compound, the vinylic protons of the caffeoyl moiety (around 6.2 and 7.5 ppm) are often suitable.
-
-
Purity Calculation: The purity of this compound (Purity_TA) can be calculated using the following formula:
Purity_TA (%) = (I_TA / N_TA) * (N_IS / I_IS) * (MW_TA / MW_IS) * (m_IS / m_TA) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
TA = this compound
-
IS = Internal Standard
-
By employing these detailed protocols, researchers, scientists, and drug development professionals can confidently assess the purity of their this compound samples, ensuring the quality and integrity of their work.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Tubuloside A
This technical support guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting advice, and detailed protocols for improving the solubility of Tubuloside A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in aqueous solutions?
A1: this compound, a phenylethanoid glycoside, is reported to be insoluble in water.[1] For practical laboratory purposes, it is considered a poorly water-soluble compound.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO).[1][2] A stock solution in DMSO can be prepared at a concentration of 50 mg/mL, though this may require ultrasonication to fully dissolve.[2]
Q3: What are the primary reasons for the poor aqueous solubility of some phenylethanoid glycosides like this compound?
A3: While phenylethanoid glycosides as a class are generally considered water-soluble due to the presence of multiple hydroxyl groups, factors such as molecular weight, the presence of less polar moieties, and crystalline structure can contribute to poor aqueous solubility in specific compounds like this compound.[3]
Q4: What are the most common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
A4: Several techniques can be employed, including the use of co-solvents, complexation agents like cyclodextrins, surfactants, and particle size reduction. The selection of an appropriate method depends on the specific experimental requirements, such as the desired final concentration and the biological system being used.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation occurs when diluting a DMSO stock solution of this compound into an aqueous buffer. | The concentration of DMSO in the final solution may be too low to maintain solubility. The aqueous buffer may not be a suitable solvent for the final desired concentration of this compound. | 1. Increase the percentage of DMSO in the final solution, if experimentally permissible. 2. Consider using a co-solvent system or a complexation agent to improve solubility in the aqueous phase. 3. If precipitation is observed, gentle heating and/or sonication may help in redissolving the compound. |
| Difficulty in achieving the desired concentration of this compound in a purely aqueous solution. | This compound has very low intrinsic water solubility. | It is highly recommended to use a solubilization technique. Direct dissolution in water is unlikely to yield high concentrations. |
| Phase separation is observed when preparing a formulation. | The chosen solvents may not be fully miscible at the desired ratios, or the solubility limit of this compound in the mixture has been exceeded. | 1. Ensure all components are added sequentially and mixed thoroughly at each step. 2. Heating and/or sonication can aid in achieving a homogenous solution. 3. Re-evaluate the solvent system and ratios. It may be necessary to try a different formulation. |
Quantitative Data on this compound Solubility Enhancement
The following table summarizes reported solubility data for this compound in different solvent systems.
| Formulation Method | Solvent System | Achieved Solubility | Reference |
| Co-solvency with Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.02 mM) | |
| Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.02 mM) | |
| Co-solvency in Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.02 mM) | |
| Organic Solvent | DMSO | 50 mg/mL (60.33 mM) |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions based on established methods.
Protocol 1: Co-solvency with Surfactant
This method is suitable for in vivo studies and aims to create a clear solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution as an example, take the required volume of the this compound stock solution.
-
Add the solvents sequentially:
-
First, add 10% of the final volume as the DMSO stock solution.
-
Next, add 40% of the final volume as PEG300 and mix thoroughly.
-
Then, add 5% of the final volume as Tween-80 and ensure the solution is homogenous.
-
Finally, add 45% of the final volume as saline to reach the desired final concentration.
-
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Complexation with β-Cyclodextrin Derivative
This protocol utilizes a cyclodextrin (B1172386) derivative to enhance solubility, which is a common technique for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare the final formulation, add the solvents sequentially:
-
Start with 10% of the final volume as the DMSO stock solution of this compound.
-
Add 90% of the final volume as the 20% SBE-β-CD in saline solution.
-
-
Mix thoroughly to ensure the formation of a clear solution.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps in selecting a solubility enhancement strategy and the workflow for preparing a this compound solution.
References
Overcoming challenges in the large-scale purification of Tubuloside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Tubuloside A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The main challenges include:
-
Low Concentration in Source Material: this compound is often present in low concentrations in its natural source, Cistanche tubulosa, requiring efficient extraction and enrichment methods.
-
Structural Similarity to Other Glycosides: The presence of structurally similar phenylethanoid glycosides (PhGs) complicates the separation and purification process, often leading to co-elution.
-
Product Stability: this compound, like other PhGs, is susceptible to degradation under certain conditions of pH, temperature, and light exposure.
-
Process Scalability: Methods developed at the laboratory scale may not be directly transferable to a large-scale industrial process, requiring significant optimization.
Q2: Which purification techniques are most effective for large-scale production of this compound?
A2: A multi-step approach is typically most effective, combining preliminary purification with high-resolution chromatography. The most common and effective techniques include:
-
Macroporous Resin Adsorption Chromatography: An excellent initial step for enrichment and removal of a significant portion of impurities.[1][2][3]
-
High-Speed Counter-Current Chromatography (HSCCC): A highly efficient liquid-liquid partition chromatography technique for separating structurally similar compounds without a solid support, minimizing irreversible adsorption.[4][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as a final polishing step to achieve high purity.
Q3: What are the common impurities found in Cistanche tubulosa extracts that can interfere with this compound purification?
A3: Extracts of Cistanche tubulosa contain a complex mixture of compounds. Besides this compound, other major components include echinacoside, acteoside (verbascoside), and isoacteoside, which are structurally related phenylethanoid glycosides and are often the primary co-eluting impurities. Other classes of compounds present include iridoids, lignans, oligosaccharides, and polysaccharides.
Q4: What are the optimal storage conditions for purified this compound to prevent degradation?
A4: To minimize degradation, purified this compound should be stored in a cool, dark, and dry place. Phenylethanoid glycosides are known to be sensitive to high temperatures and light. It is also advisable to store it under neutral or slightly acidic pH conditions, as alkaline conditions can promote degradation.
Troubleshooting Guides
Macroporous Resin Chromatography
| Problem | Possible Cause | Solution |
| Low Adsorption of this compound | Inappropriate Resin Selection: The polarity and pore size of the resin are not optimal for this compound. | Screen various resins with different polarities. Non-polar (e.g., D101) and weakly polar resins (e.g., AB-8) have shown good performance for similar polyphenols. |
| Incorrect Sample pH: The pH of the sample solution can affect the ionization state of this compound and its interaction with the resin. | Adjust the pH of the sample solution. For phenylethanoid glycosides, a slightly acidic to neutral pH is generally recommended. | |
| Flow Rate Too High: Insufficient contact time between the sample and the resin. | Decrease the sample loading flow rate to allow for equilibrium to be reached. | |
| Poor Desorption/Low Recovery | Inappropriate Elution Solvent: The eluting solvent may not be strong enough to displace this compound from the resin. | Optimize the eluting solvent. A gradient of ethanol (B145695) in water (e.g., 30% to 70%) is commonly used. A 70% ethanol concentration has been shown to be effective for desorbing similar compounds from D101 resin. |
| Elution Volume Too Low: Insufficient solvent volume to completely elute the bound this compound. | Increase the volume of the elution solvent. Monitor the eluate with UV detection or TLC to ensure all the target compound has been eluted. | |
| Co-elution of Impurities | Similar Adsorption Properties: Structurally similar impurities are co-adsorbed and co-eluted. | Implement a stepwise elution gradient. Start with a lower concentration of organic solvent to wash away weakly bound impurities before eluting this compound with a higher concentration. |
| Column Overloading: Too much crude extract is loaded onto the column, exceeding its binding capacity and leading to poor separation. | Reduce the amount of sample loaded onto the column. |
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause | Solution |
| Poor Resolution/Peak Overlap | Suboptimal Solvent System: The partition coefficient (K) of this compound and its impurities in the chosen two-phase solvent system are too similar. | Systematically screen and optimize the solvent system. A common system for phenylethanoid glycosides is ethyl acetate-n-butanol-water in various ratios. Adjust the ratios to achieve a K value for this compound between 0.5 and 2. |
| Low Stationary Phase Retention: The stationary phase is being stripped from the column by the mobile phase, leading to poor separation efficiency. | Increase the revolution speed of the centrifuge. Ensure the solvent system is thoroughly equilibrated and degassed. | |
| Low Sample Loading Capacity | Solubility Issues: The sample does not dissolve well in the two-phase solvent system. | Modify the solvent system to improve sample solubility. The sample should be dissolved in a mixture of both the upper and lower phases before injection. |
| Emulsion Formation | Incompatible Solvent System or Sample Matrix: Certain components can cause the two liquid phases to form a stable emulsion, disrupting the separation process. | Filter the sample thoroughly. Modify the ionic strength or pH of the aqueous phase. |
Data Presentation
Table 1: Comparison of Macroporous Resins for Phenylethanoid Glycoside Purification (Illustrative Data)
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Key Characteristics |
| D101 | Non-polar | 22.4 (for similar saponins) | >95 (for similar saponins) | Good for compounds with low polarity. |
| AB-8 | Weakly Polar | 18.3 (for flavonoids) | 70.9 (for flavonoids) | Balances adsorption and desorption for moderately polar compounds. |
| XAD-16 | Non-polar | 29.6 (for proanthocyanidins) | >90 (with 70% ethanol) | High surface area, suitable for a range of polyphenols. |
| SP207 | Non-polar | Higher than D101 for some polyphenols | Lower than D101 for some polyphenols | Brominated styrenic resin with high surface area. |
Note: The data presented is based on studies of similar compounds and should be used as a guide for resin selection. Experimental optimization is crucial.
Table 2: Example HSCCC Solvent Systems for Phenylethanoid Glycoside Separation
| Solvent System (v/v/v/v) | Target Compounds | Purity Achieved (%) | Reference |
| Ethyl acetate-n-butanol-glacial acetic acid-water (1:1.2:0.2:2) | Echinacoside and Acteoside | 99.14 and 95.04 | |
| n-hexane-ethyl acetate-methanol-water (4:8:2:4) | Withanolides | 95.0 and 88.5 | |
| Ethyl acetate–n-butanol–ethanol–water (4:0.6:0.6:5) | Acteoside and 2′-acetylacteoside | >98 |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Macroporous Resin Purification of this compound
-
Extraction:
-
Grind dried Cistanche tubulosa stems into a coarse powder.
-
Extract the powder with 70% ethanol at a 1:10 solid-to-liquid ratio (w/v) using ultrasonication for 60 minutes at 50°C.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Column Preparation:
-
Select a suitable resin (e.g., D101 or AB-8) and pack it into a glass column.
-
Pre-treat the resin by washing sequentially with 1N HCl, 1N NaOH, and then deionized water until the effluent is neutral. Finally, equilibrate the column with 70% ethanol.
-
-
Adsorption:
-
Dissolve the crude extract in deionized water to a suitable concentration.
-
Load the sample solution onto the equilibrated resin column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing:
-
Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.
-
Subsequently, wash with 3 BV of 20% ethanol to remove more polar pigments and some glycosides.
-
-
Elution:
-
Elute the fraction containing this compound with 5 BV of 70% ethanol at a flow rate of 3 BV/hour.
-
Collect the eluate and concentrate it under reduced pressure to obtain a this compound-enriched fraction.
-
Protocol 2: HSCCC Separation of this compound
-
Solvent System Preparation:
-
Prepare a two-phase solvent system, for example, ethyl acetate-n-butanol-water (4:1:5, v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both phases before use.
-
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the stationary phase (typically the upper phase for this solvent system).
-
Set the revolution speed (e.g., 850 rpm) and pump the mobile phase (the lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Separation:
-
Dissolve the this compound-enriched fraction from the macroporous resin step in a mixture of the upper and lower phases.
-
Inject the sample into the column.
-
Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 330 nm).
-
-
Fraction Collection:
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
Combine the high-purity fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low purity in this compound purification.
References
- 1. selectscience.net [selectscience.net]
- 2. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Technical Support Center: Optimizing Tubuloside A for Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Tubuloside A in neuroprotective studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential for neuroprotection?
This compound is a phenylethanoid glycoside with known antioxidative and anti-inflammatory properties.[1] Its therapeutic potential in neuroprotection is suggested by its ability to activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses, which is implicated in protecting neurons from oxidative stress and apoptosis.[1] Studies on the related compound, Tubuloside B, have shown direct neuroprotective effects in neuronal cell models by reducing oxidative stress, maintaining mitochondrial function, and inhibiting apoptosis.[2][3]
Q2: What is the proposed mechanism of action for this compound's neuroprotective effects?
The primary proposed mechanism for this compound's neuroprotective action is through the activation of the Nrf2/HO-1 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound can enhance the cellular defense against oxidative stress, a common pathological factor in neurodegenerative diseases. Additionally, based on evidence from the closely related Tubuloside B, it is likely that this compound also exerts its neuroprotective effects by inhibiting apoptosis, as evidenced by the modulation of Bcl-2 family proteins and the inhibition of caspase-3 activity.
Q3: What are the recommended starting concentrations for in vitro studies?
Based on effective concentrations of the structurally similar Tubuloside B in neuroprotection assays using SH-SY5Y neuronal cells, a starting range of 1 to 100 mg/L is recommended for this compound. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is there a suggested in vivo dosage for neuroprotection studies?
A study on the protective effects of this compound against hepato-renal injury in rats demonstrated efficacy at a dosage of 1 mg/kg administered intraperitoneally. This dosage can serve as a starting point for in vivo neuroprotection studies. However, dose-escalation studies are recommended to determine the optimal therapeutic window for neuroprotective effects.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during stock preparation or in cell culture medium.
-
Possible Cause: Phenylethanoid glycosides are generally water-soluble, but high concentrations can lead to precipitation. The solvent used for the initial stock solution may not be compatible with the final aqueous buffer or cell culture medium.
-
Solution:
-
Stock Solution Preparation: For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline.
-
Aiding Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Final Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
-
Issue 2: Inconsistent or no neuroprotective effect observed.
-
Possible Cause:
-
Suboptimal Dosage: The concentration of this compound may be too low to elicit a protective effect or too high, leading to cytotoxicity.
-
Compound Stability: this compound may degrade in the cell culture medium over the course of the experiment.
-
Timing of Treatment: The timing of this compound administration relative to the neurotoxic insult may not be optimal.
-
-
Solution:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal concentration.
-
Stability Check: While specific stability data in cell culture media is limited, it is good practice to minimize the time the compound is in solution before being added to the cells. Consider replacing the media with fresh this compound-containing media for longer experiments.
-
Treatment Schedule: Experiment with different pre-treatment times before inducing neuronal damage. For example, a 2-hour pre-treatment has been shown to be effective for Tubuloside B.
-
Issue 3: High background or variability in apoptosis and oxidative stress assays.
-
Possible Cause:
-
Assay Interference: The chemical properties of this compound might interfere with the assay reagents.
-
Cell Health: Poor cell health or inconsistent cell seeding density can lead to high variability.
-
-
Solution:
-
Controls: Include appropriate controls, such as a vehicle-only control and a positive control for neuroprotection, to assess baseline levels and assay performance. Also, run a control with this compound alone to check for any direct effects on the assay readout.
-
Cell Culture Practice: Ensure consistent cell passage number, seeding density, and overall good cell culture maintenance.
-
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Neuroprotection Studies with this compound (based on Tubuloside B data)
| Cell Line | Model of Neurotoxicity | Effective Concentration Range (Tubuloside B) | Reference |
| SH-SY5Y | TNFα-induced apoptosis | 1, 10, 100 mg/L |
Table 2: Suggested In Vivo Dosage for Neuroprotection Studies with this compound
| Animal Model | Condition | Effective Dosage (this compound) | Route of Administration | Reference |
| Sprague-Dawley Rats | Diclofenac-induced hepato-renal injury | 1 mg/kg | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol is adapted from studies on the neuroprotective effects of Tubuloside B.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in larger formats for other assays. Allow cells to adhere and grow for 24 hours.
-
This compound Pre-treatment: Prepare fresh dilutions of this compound in a serum-free medium. Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate for a pre-treatment period (e.g., 2 hours).
-
Induction of Neurotoxicity: After the pre-treatment, add the neurotoxic agent (e.g., TNFα at 100 µg/L) to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 36 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay to determine cell viability.
-
Apoptosis: Assess apoptosis using Hoechst 33342 staining for nuclear morphology, DNA fragmentation analysis by agarose (B213101) gel electrophoresis, or flow cytometry with Annexin V/PI staining.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) using a fluorescent probe like H2DCFDA.
-
Mitochondrial Function: Evaluate mitochondrial membrane potential using a dye such as JC-1.
-
Caspase Activity: Measure the activity of caspase-3 using a colorimetric or fluorometric assay kit.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is based on information from a commercial supplier for preparing this compound for in vivo use.
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.
-
Working Solution: On the day of the experiment, dilute the DMSO stock solution with the prepared vehicle to the final desired concentration. For example, to prepare a 1 mg/mL solution, you might add 10% of a 10 mg/mL DMSO stock to 90% of the vehicle.
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
Mandatory Visualizations
References
- 1. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of tubuloside B on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
Stability issues of Tubuloside A in long-term storage
This technical support center provides guidance on the stability issues of Tubuloside A that researchers, scientists, and drug development professionals may encounter during their experiments. The information is presented in a question-and-answer format to directly address specific concerns.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. One supplier recommends storing a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light being crucial.[1] It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: How should I handle this compound upon receipt?
A2: Upon receiving a shipment of this compound, it is recommended to immediately store it at the recommended temperature (-20°C or -80°C). Before opening the vial, allow it to equilibrate to room temperature to prevent condensation from forming inside, as moisture can accelerate degradation. All handling should be done in an environment that minimizes exposure to light and oxygen.
Q3: What is the stability of this compound in different solvents?
Q4: What are the likely degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented. However, based on its chemical structure as a phenylethanoid glycoside, potential degradation pathways include:
-
Hydrolysis: Cleavage of the glycosidic linkages or the ester bond under acidic or basic conditions.
-
Oxidation: The catechol (3,4-dihydroxyphenyl) moieties are susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions.
-
Photodegradation: Exposure to UV or visible light can lead to decomposition.
Q5: How can I assess the stability of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This involves developing an HPLC method capable of separating the intact this compound from any potential degradation products. Periodically analyzing your sample and comparing the peak area of this compound to that of a freshly prepared standard will allow you to quantify its stability over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C or -80°C and protected from light and moisture.2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment from solid material.3. Assess Purity: If the issue persists, assess the purity of your this compound sample using a stability-indicating HPLC method. |
| Appearance of new peaks in HPLC chromatogram | Degradation of this compound. | 1. Characterize Degradants: Use techniques like LC-MS and NMR to identify the structure of the degradation products.2. Perform Forced Degradation Studies: To understand the degradation pathways, conduct forced degradation studies under stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the new peaks are indeed degradation products. |
| Precipitation in stock solution upon thawing | Poor solubility of this compound in the chosen solvent at lower temperatures or solvent evaporation. | 1. Gentle Warming and Sonication: Warm the solution to room temperature and sonicate briefly to redissolve the precipitate.[1]2. Verify Solvent: Ensure you are using a suitable anhydrous solvent like DMSO.3. Check for Evaporation: Ensure the vial is properly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
Summary of Storage Recommendations
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C or -80°C | Long-term | Protect from light and moisture. Store in a tightly sealed container. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution (Aqueous) | Room Temperature | Use immediately | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies to identify potential degradation products and pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for several days, protected from light.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm and 365 nm) and visible light for an extended period.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms with that of an unstressed control sample.
-
Data Evaluation: Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation of the active substance for optimal results.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A suggested starting gradient is:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B
-
35-40 min: 60% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, for example, around 330 nm, which is characteristic for the feruloyl moiety. A photodiode array (PDA) detector is useful to obtain UV spectra of all peaks.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Postulated Degradation Pathways for this compound.
References
Troubleshooting inconsistent results in Tubuloside A bioassays
Technical Support Center: Tubuloside A Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during bioassays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenylethanoid glycoside with known antioxidant and hepatoprotective activities.[1] Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This leads to the upregulation of downstream antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative stress.
Q2: What are the common causes of inconsistent results in this compound bioassays?
Inconsistent results in this compound bioassays can stem from several factors, including:
-
Compound Solubility and Stability: this compound, like many natural products, has limited aqueous solubility. Improper dissolution or degradation in cell culture media can lead to variable effective concentrations.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to this compound.
-
Assay Interference: As a phenylethanoid glycoside, this compound has the potential to interfere with certain assay readouts, such as those based on fluorescence or redox reactions.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting can introduce significant variability, especially when working with the small volumes typical in 96-well or 384-well plates.
-
Reagent Quality and Storage: Improper storage of this compound, antibodies, primers, and other reagents can lead to loss of activity and inconsistent results.
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro bioassays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to use high-purity, anhydrous DMSO. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must always be included in your experiments.
Troubleshooting Guides
This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during your this compound experiments.
Cell Viability Assays (e.g., MTT, MTS)
Q: My cell viability results with this compound are not reproducible. What could be the cause?
A: Inconsistent cell viability results can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Check for Compound Precipitation: Visually inspect your treatment wells under a microscope before and during the incubation period. This compound may precipitate out of the culture medium, especially at higher concentrations.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Consider using a solubility-enhancing agent if precipitation persists, though its effect on the cells must be validated.
-
-
Verify Cell Health and Seeding Density: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density across all wells. Over-confluent or unhealthy cells will respond differently to treatment.
-
Solution: Standardize your cell seeding protocol and regularly monitor cell morphology.
-
-
Rule out Assay Interference: Some natural products can interfere with the chemistry of tetrazolium-based assays (MTT, MTS).
-
Solution: Run a cell-free control where you add this compound to the media and the assay reagent to see if the compound itself reduces the tetrazolium salt. If interference is observed, consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a dye-exclusion method (e.g., Trypan Blue).
-
Western Blot Analysis of Nrf2 and HO-1
Q: I am not seeing a consistent increase in Nrf2 or HO-1 protein levels after this compound treatment. What should I do?
A: This is a common issue when investigating signaling pathways. Follow these troubleshooting steps:
-
Optimize Treatment Time and Concentration: The induction of Nrf2 and HO-1 is time and concentration-dependent. You may be missing the peak expression window.
-
Solution: Perform a time-course (e.g., 2, 4, 6, 12, 24 hours) and dose-response (e.g., a range of concentrations around the expected effective concentration) experiment to identify the optimal conditions for induction.
-
-
Check Antibody Performance: The primary antibodies for Nrf2 and HO-1 may not be optimal or may have lost activity.
-
Solution:
-
Include a positive control for Nrf2/HO-1 induction (e.g., treatment with sulforaphane (B1684495) or another known Nrf2 activator) to validate your antibody and experimental setup.
-
Ensure you are using the correct antibody dilution and that it has been stored properly.
-
Consider trying an antibody from a different vendor or a different clone.
-
-
-
Verify Protein Extraction and Loading: Inefficient protein extraction or inaccurate protein quantification can lead to inconsistent results.
-
Solution: Use a robust lysis buffer containing protease and phosphatase inhibitors. Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Always check the integrity of your transfer by Ponceau S staining and use a loading control (e.g., β-actin, GAPDH) to normalize your results.
-
qPCR Analysis of Nrf2 and HO-1 Gene Expression
Q: My qPCR results for Nrf2 and HO-1 mRNA levels are variable between replicates. How can I improve this?
A: High variability in qPCR can be frustrating. Here’s how to troubleshoot it:
-
Assess RNA Quality and Integrity: Degraded or impure RNA is a major source of variability in qPCR.
-
Solution: Check the purity (A260/280 and A260/230 ratios) and integrity (e.g., using a Bioanalyzer or gel electrophoresis) of your RNA samples. Always treat your RNA with DNase to remove any contaminating genomic DNA.
-
-
Validate Primer Efficiency: Poorly designed primers can lead to inefficient or non-specific amplification.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Perform a standard curve with a serial dilution of your cDNA to ensure the primers have an efficiency between 90-110%. Run a melt curve analysis after each qPCR run to check for the presence of a single, specific product.
-
-
Standardize Reverse Transcription: The reverse transcription step can introduce variability.
-
Solution: Use the same amount of RNA for all samples and ensure thorough mixing of the reaction components. Use a high-quality reverse transcriptase and random hexamers or oligo(dT) primers consistently across all experiments.
-
Data Presentation
Consistent and clear data presentation is crucial for interpreting your results. The following tables provide a template for summarizing quantitative data from your this compound bioassays.
Table 1: Cell Viability (IC50) of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference/Experiment ID |
| e.g., HepG2 | MTT | 24 | User-defined | [Your Data] |
| e.g., HepG2 | MTT | 48 | User-defined | [Your Data] |
| e.g., RAW 264.7 | MTS | 24 | User-defined | [Your Data] |
Table 2: EC50 for Nrf2 Activation by this compound
| Cell Line | Reporter Assay | Incubation Time (hours) | EC50 (µM) | Reference/Experiment ID |
| e.g., ARE-Luc HepG2 | Luciferase | 12 | User-defined | [Your Data] |
| e.g., ARE-Luc HepG2 | Luciferase | 24 | User-defined | [Your Data] |
Table 3: Fold Change in Gene Expression of Nrf2 and HO-1 after this compound Treatment
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Nrf2 mRNA Fold Change | HO-1 mRNA Fold Change | Reference/Experiment ID |
| e.g., HepG2 | 10 | 6 | User-defined | User-defined | [Your Data] |
| e.g., HepG2 | 20 | 6 | User-defined | User-defined | [Your Data] |
| e.g., HepG2 | 10 | 12 | User-defined | User-defined | [Your Data] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only) and a no-cell control (medium only). Replace the old medium with the treatment medium.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.
Western Blot Protocol for Nrf2 and HO-1
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 and HO-1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) Protocol for Nrf2 and HO-1
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA isolation kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, your cDNA template, and specific primers for Nrf2, HO-1, and a reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow for Inconsistent Results
References
How to prevent the degradation of Tubuloside A during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tubuloside A during extraction. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a phenylethanoid glycoside (PhG) found in plants of the Cistanche species.[1] Like other PhGs, it possesses various biological activities, including antioxidative and hepatoprotective effects.[2] However, PhGs are known to be sensitive to environmental factors, which can lead to their degradation during the extraction process, thereby reducing the yield and purity of the final product.
Q2: What are the primary factors that cause the degradation of this compound and other phenylethanoid glycosides?
The primary factors that contribute to the degradation of phenylethanoid glycosides, including likely this compound, are:
-
Temperature: PhGs are thermosensitive, and elevated temperatures can accelerate their degradation.[3]
-
pH: The stability of PhGs is highly dependent on the pH of the solution. They are generally more stable in acidic to neutral conditions and are prone to degradation in alkaline environments.[4][5]
-
Light: Exposure to light can cause the degradation of PhGs.
Q3: How does the chemical structure of this compound contribute to its instability?
While specific studies on this compound are limited, the instability of a closely related phenylethanoid glycoside, acteoside (verbascoside), is attributed to the ester bond in its structure, which is susceptible to hydrolysis. This hydrolysis can be catalyzed by high temperatures and alkaline pH. Given the structural similarities among PhGs, it is plausible that this compound is also susceptible to similar degradation pathways.
Q4: What are the recommended storage conditions for this compound solutions?
For long-term storage of this compound stock solutions, it is recommended to store them at -80°C for up to six months. For short-term storage, -20°C for up to one month is advised, with protection from light.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | High extraction temperature. | Optimize the extraction temperature. Consider using lower temperatures for a longer duration. A patented method suggests a heating extraction temperature of 70°C. |
| Inappropriate pH of the extraction solvent. | Maintain the pH of the extraction solvent in the weakly acidic to neutral range (pH 5-7). Avoid alkaline conditions. | |
| Exposure of the extract to light. | Conduct the extraction and subsequent processing steps in a dark environment or using amber-colored glassware to protect the sample from light. | |
| Presence of degradation products in the extract. | Hydrolysis of the ester linkage. | Control the temperature and pH during extraction. Use a weakly acidic buffer if compatible with the overall extraction protocol. |
| Oxidation of the phenolic groups. | Consider degassing the solvents or using antioxidants, although the inherent antioxidant nature of PhGs may offer some protection. | |
| Inconsistent results between batches. | Variation in extraction conditions. | Standardize all extraction parameters, including temperature, time, solvent composition, and pH. |
| Degradation during storage of extracts. | Store extracts at low temperatures (-20°C or -80°C) and protect them from light. |
Experimental Protocols
Protocol: Optimized Extraction of this compound from Cistanche tubulosa
This protocol is based on methods described for the extraction of phenylethanoid glycosides from Cistanche species, with modifications to minimize degradation.
Materials:
-
Dried and powdered Cistanche tubulosa plant material
-
50-95% Ethanol (B145695) solution
-
Weakly acidic buffer (e.g., citrate (B86180) buffer, pH 5-6)
-
Rotary evaporator
-
Filtration apparatus
-
Amber-colored glassware
Procedure:
-
Maceration:
-
Weigh the powdered plant material.
-
Add a 50-95% ethanol solution (e.g., 70% ethanol) to the plant material in a ratio of 1:10 (w/v) in an amber-colored flask.
-
Adjust the pH of the solvent to a weakly acidic range (pH 5-6) using a suitable buffer if necessary.
-
Macerate for 24-48 hours at room temperature with occasional shaking, protected from light.
-
-
Heat Reflux Extraction (Alternative to Maceration):
-
Combine the powdered plant material and the 50-95% ethanol solution in a round-bottom flask.
-
Heat the mixture at a controlled temperature, for example, 70°C, for 2 hours. Repeat the extraction twice.
-
Ensure the setup is protected from light.
-
-
Filtration:
-
Filter the extract through a suitable filter paper to remove solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to minimize thermal degradation.
-
The concentration endpoint can be determined by the hot specific weight of the extract, for instance, to 1.15.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography (e.g., with a macroporous resin) to isolate this compound.
-
-
Storage:
-
Store the final extract or purified this compound at -20°C or -80°C in an airtight, light-protected container.
-
Data Presentation
Table 1: Influence of pH on the Stability of Verbascoside (B1683046) (a related Phenylethanoid Glycoside)
| pH | Stability | Observation | Reference |
| 3 | High | 100% of verbascoside remained after 24 hours. | |
| 5 | Good | 73% of verbascoside recovered over time in the dark. | |
| 6 | Moderate | Complete degradation in 60 days. | |
| 7 | Low | 62% of verbascoside remained after 24 hours. Complete degradation after three weeks at room temperature. | |
| >8 | Very Low | The degradation rate of verbascoside tends to increase in alkaline solutions. |
Table 2: Influence of Temperature on the Stability of Phenylethanoid Glycosides
| Temperature | Effect on Stability | Observation | Reference |
| Room Temperature | Moderate degradation over time, dependent on pH. | Verbascoside at pH 7 completely degraded in three weeks. | |
| 40°C | Increased degradation. | A decrease of only 6% of verbascoside was observed after 150 days in an O/W emulsion. | |
| 50°C and above | Significant degradation. | Elevated temperatures induce more degradation of verbascoside. | |
| 70°C | Used in extraction protocols, but time should be limited. | A patented method uses 70°C for 2 hours for extraction. |
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. Stability studies of two compounded solutions potentially used in tumor lysis syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analytical Detection of Tubuloside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of Tubuloside A. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Guide 1: HPLC-UV Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | 1. Column Overload: Injecting too high a concentration of this compound. 2. Secondary Interactions: Interaction of the analyte with active sites on the column packing material. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. 4. Column Contamination: Buildup of contaminants on the column. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Use a Mobile Phase Additive: Add a competing agent like triethylamine (B128534) (TEA) to the mobile phase to block active sites. 3. Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. 4. Wash the Column: Flush the column with a strong solvent to remove contaminants. |
| Inconsistent Retention Times | 1. Fluctuations in Pump Pressure: Air bubbles or leaks in the HPLC system. 2. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component. 3. Temperature Variations: Inconsistent column temperature. 4. Column Degradation: The stationary phase of the column has degraded over time. | 1. Degas Mobile Phase and Check for Leaks: Ensure the mobile phase is properly degassed and check all fittings for leaks. 2. Prepare Fresh Mobile Phase: Prepare a new batch of mobile phase, ensuring accurate measurements. 3. Use a Column Oven: Maintain a constant and consistent column temperature. 4. Replace the Column: If the column performance has significantly deteriorated, replace it with a new one. |
| Low Sensitivity/No Peak Detected | 1. Low Concentration of this compound: The concentration in the sample is below the limit of detection (LOD). 2. Inappropriate Detection Wavelength: The UV detector is not set to the optimal wavelength for this compound. 3. Sample Degradation: this compound may have degraded during sample preparation or storage. 4. Poor Extraction Recovery: Inefficient extraction of this compound from the sample matrix. | 1. Concentrate the Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte. 2. Optimize Detection Wavelength: Determine the UV absorbance maximum for this compound (typically around 330 nm for phenylethanoid glycosides). 3. Ensure Proper Sample Handling: Follow appropriate storage and handling procedures to prevent degradation. 4. Optimize Extraction Protocol: Modify the extraction method to improve recovery. |
Guide 2: LC-MS/MS Analysis
| Problem | Possible Cause | Solution |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source.[1] | 1. Improve Chromatographic Separation: Optimize the HPLC gradient to separate this compound from interfering matrix components. 2. Enhance Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) or a more selective liquid-liquid extraction (LLE). 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification. 4. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[1] |
| Low Signal Intensity | 1. Suboptimal Ionization Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature in the MS source. 2. Analyte Degradation in the Ion Source: Some compounds can be thermally labile. 3. Poor Fragmentation: Inefficient collision-induced dissociation (CID) for the selected precursor ion. | 1. Optimize MS Source Conditions: Systematically tune the ionization source parameters to maximize the signal for this compound. 2. Adjust Source Temperature: Lower the source temperature if thermal degradation is suspected. 3. Optimize Collision Energy: Perform a collision energy optimization experiment to find the optimal energy for the desired product ions. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup in the LC system can lead to high background. 2. Matrix Interference: Complex biological matrices can contribute to a high chemical background. 3. Electronic Noise: Issues with the mass spectrometer's electronics. | 1. Use High-Purity Solvents and Clean the System: Use LC-MS grade solvents and regularly flush the LC system. 2. Improve Sample Cleanup: As with matrix effects, enhanced sample preparation can reduce background noise. 3. Consult Instrument Manufacturer: If electronic noise is suspected, contact the instrument service engineer. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for the stability of this compound in biological samples?
A1: The stability of this compound, a phenylethanoid glycoside, can be influenced by several factors. Key considerations include:
-
Temperature: Samples should be kept at low temperatures (e.g., -80°C) for long-term storage to minimize enzymatic degradation.
-
pH: Extreme pH conditions should be avoided during sample preparation and storage, as they can lead to hydrolysis of the glycosidic bonds.
-
Light: Exposure to light should be minimized, as phenylethanoid glycosides can be light-sensitive.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is recommended to aliquot samples into smaller volumes before freezing.
One study has shown that isoacteoside, this compound, and echinacoside (B191147) in water extracts remain stable even after complex processing procedures, suggesting a degree of inherent stability.
Q2: How can I improve the extraction recovery of this compound from plasma or tissue samples?
A2: To improve extraction recovery, consider the following:
-
Choice of Extraction Method:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol. It is effective for plasma samples but may result in a less clean extract.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The choice of organic solvent is crucial and should be optimized based on the polarity of this compound.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for achieving high recovery and a clean extract. The choice of sorbent (e.g., C18, mixed-mode) and the optimization of wash and elution steps are critical.
-
-
Sample Pre-treatment: For tissue samples, efficient homogenization is crucial. This can be achieved using methods like bead beating or rotor-stator homogenization.
-
pH Adjustment: Adjusting the pH of the sample before extraction can improve the partitioning of this compound into the extraction solvent.
Q3: What are typical quantitative parameters I can expect for the analysis of phenylethanoid glycosides like this compound?
A3: While specific values for this compound may vary depending on the exact method and instrumentation, the following table summarizes typical quantitative parameters reported for similar phenylethanoid glycosides using LC-MS/MS.
| Parameter | Typical Value Range |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 70 - 110% |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Intra- and Inter-day Accuracy (%RE) | ± 15% |
Q4: Are there any known interferences in the MTT assay caused by this compound or related compounds?
A4: Yes, phenylethanoid glycosides, including compounds structurally similar to this compound, have been reported to interfere with the MTT assay. The caffeyl group present in these compounds can reduce the MTT reagent, leading to an overestimation of cell viability. It is recommended to use alternative cell viability assays, such as those based on CCK-8, Hoechst 33342, or annexin (B1180172) V-FITC/PI staining, to obtain more accurate results.[2]
Experimental Protocols
Protocol 1: Sample Preparation from Rat Plasma using Protein Precipitation
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-UV Method for Phenylethanoid Glycosides
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Start with a low percentage of A, and gradually increase to elute the compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Adjusting experimental conditions for Tubuloside A in different cell lines
Welcome to the technical support center for Tubuloside A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I am observing low or no cytotoxic effects of this compound on my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. We recommend performing a dose-response experiment with a wide concentration range to determine the optimal effective concentration for your specific cell line. For instance, in A2780 ovarian cancer cells, significant cytotoxicity is observed at concentrations of 50 µM and 100 µM after 24 hours of treatment[1][2].
-
Compound Quality and Storage: Ensure the purity and integrity of your this compound compound. It should be stored at -20°C and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solubility Issues: this compound has good solubility in DMSO[3]. However, it may precipitate when diluted in aqueous cell culture media. Visually inspect your treatment media under a microscope for any signs of precipitation. See the "Compound Handling" section for detailed instructions on preparing working solutions.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours) to observe a more pronounced effect.
-
Cell Density: The initial cell seeding density can influence the outcome of cytotoxicity assays. Ensure that cells are in the logarithmic growth phase at the time of treatment.
Q2: My this compound stock solution in DMSO appears to be unstable or has precipitated upon storage. How can I prevent this?
A2: To ensure the stability of your this compound stock solution:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can promote the degradation of some compounds. Use fresh, anhydrous DMSO to prepare your stock solution.
-
Proper Storage: Store the DMSO stock solution in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[3]. Protect from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes will prevent degradation associated with repeated temperature changes.
-
Dissolution Assistance: If you observe precipitation, gentle warming and sonication can aid in redissolving the compound[3].
Q3: I am observing inconsistent results between experiments. What are the potential sources of variability?
A3: Inconsistent results can arise from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Reagent Variability: Use consistent lots of reagents, including cell culture media, serum, and assay components.
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2 levels, and humidity) between experiments.
Q4: How does this compound exert its effects on different cell lines?
A4: The mechanism of action of this compound can vary depending on the cell type:
-
In A2780 Ovarian Cancer Cells: this compound induces apoptosis by upregulating the expression of p53 and Bax, and downregulating the anti-apoptotic protein Bcl-2. This leads to the activation of caspase-3, a key executioner of apoptosis.
-
In RAW264.7 Macrophages (Anti-inflammatory Effects): Based on studies of similar phenylethanoid glycosides, this compound is expected to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This would lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
-
In SH-SY5Y Neuronal Cells (Neuroprotective Effects): The neuroprotective effects of related compounds like Tubuloside B are associated with the inhibition of apoptosis, reduction of intracellular reactive oxygen species (ROS), and maintenance of mitochondrial function. These effects may be mediated through the activation of signaling pathways involving CREB.
Data Presentation
Table 1: Reported Cytotoxic Effects of this compound on A2780 Human Ovarian Cancer Cells
| Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| 1 | 24 | No significant reduction | |
| 5 | 24 | No significant reduction | |
| 25 | 24 | No significant reduction | |
| 50 | 24 | Significant reduction | |
| 100 | 24 | Significant reduction |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 50 mg/mL in DMSO):
-
Allow the this compound vial to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to achieve a concentration of 50 mg/mL.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Cell Viability Assessment using MTT Assay
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Apoptosis by Western Blot
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
Caption: Apoptosis induction by this compound in A2780 cells.
Caption: Postulated anti-inflammatory mechanism of this compound.
Caption: Hypothesized neuroprotective pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound studies.
References
Validation & Comparative
Validating the Neuroprotective Potential of Tubuloside A in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential neuroprotective effects of Tubuloside A in primary neurons. Due to a lack of direct experimental data on this compound in this specific context, this document leverages findings on related phenylethanoid glycosides and compares their potential efficacy with established neuroprotective agents, Edaravone and Resveratrol. This guide aims to highlight the therapeutic promise of this compound and underscore the necessity for further focused research.
Introduction to this compound and Neuroprotection
This compound is a phenylethanoid glycoside, a class of natural compounds known for their antioxidant and anti-inflammatory properties. While its direct effects on primary neurons are yet to be extensively studied, research on related compounds suggests a strong potential for neuroprotection. The primary mechanisms of neuronal damage in neurodegenerative diseases and acute brain injury involve oxidative stress and apoptosis. This guide will explore the evidence supporting this compound's role in mitigating these processes, in comparison to the well-documented neuroprotective agents, Edaravone and Resveratrol.
Comparative Analysis of Neuroprotective Effects
While direct quantitative data for this compound in primary neurons is not currently available, studies on other phenylethanoid glycosides and related compounds in neuronal models provide valuable insights. The following tables summarize the neuroprotective effects of these compounds and the established agents, Edaravone and Resveratrol.
Table 1: Comparison of Effects on Neuronal Viability
| Compound | Cell Type | Insult | Concentration | % Increase in Cell Viability (relative to insult) | Citation |
| Phenylethanoid Glycosides (general) | Primary Rat Cortical Neurons | Glutamate (B1630785) | 0.1 - 10 µM | Significant attenuation of neurotoxicity | |
| Edaravone | Primary Rat Cortical Neurons | Ketamine | Not Specified | Increased neuronal viability | [1] |
| Resveratrol | HT22 Mouse Hippocampal Neurons | Glutamate (4 mM) | 10 µM | Effectively prevented cell death | [2] |
Table 2: Comparison of Anti-Apoptotic Effects
| Compound | Cell Type | Insult | Key Findings | Citation |
| This compound (inferred) | - | - | Likely reduces caspase-3 activity and modulates Bcl-2/Bax ratio | [3] |
| Edaravone | Primary Rat Cortical Neurons | Ketamine | Decreased neuronal apoptosis, increased Bcl-2/Bax ratio | [1] |
| Resveratrol | HT22 Mouse Hippocampal Neurons | Glutamate | Prevents glutamate-induced apoptosis | [2] |
Table 3: Comparison of Anti-Oxidative Stress Effects
| Compound | Cell Type | Insult | Key Findings | Citation |
| This compound | Rat Liver and Kidney | Diclofenac (B195802) | Increased SOD and catalase activity, decreased MDA levels | |
| Edaravone | Primary Rat Cortical Neurons | Ketamine | Increased SOD activity, decreased MDA levels | |
| Resveratrol | Rat Hippocampus | Cerebral Ischemia | Decreased hydroxyl radical levels |
Proposed Signaling Pathway of this compound
Based on studies of this compound in other tissues and related phenylethanoid glycosides in neuronal cells, a primary neuroprotective mechanism is likely the activation of the Nrf2/ARE signaling pathway. This pathway is a critical cellular defense against oxidative stress.
Caption: Proposed Nrf2-mediated neuroprotective pathway of this compound.
Experimental Workflow for Validation
To validate the neuroprotective effects of this compound in primary neurons, a standardized experimental workflow is proposed.
Caption: Workflow for validating this compound's neuroprotective effects.
Detailed Experimental Protocols
Primary Cortical Neuron Culture
-
Tissue Preparation: Isolate cerebral cortices from embryonic day 18 (E18) Sprague-Dawley rat fetuses in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digestion: Mince the tissue and incubate in 0.25% trypsin-EDTA at 37°C for 15 minutes.
-
Dissociation: Stop digestion with an equal volume of DMEM containing 10% fetal bovine serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Plate neurons on poly-D-lysine-coated plates or coverslips.
-
Maintenance: Culture neurons at 37°C in a humidified incubator with 5% CO2. Replace half of the medium with fresh medium every 3-4 days.
Neurotoxicity Induction and Treatment
-
After 7-10 days in vitro (DIV), replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) and incubate for 2 hours.
-
Introduce a neurotoxic agent such as glutamate (e.g., 100 µM) or hydrogen peroxide (H₂O₂) (e.g., 50 µM) to the cultures (except for the control group).
-
Incubate for the desired duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate at 37°C for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Hoechst 33342 Staining)
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) at a final concentration of 10 µM and incubate at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies against Nrf2, HO-1, Bcl-2, Bax, and β-actin overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Framework for Comparison
The evaluation of this compound's neuroprotective potential follows a logical progression from foundational evidence to direct validation and comparison.
Caption: Logical progression for evaluating this compound.
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of this compound in primary neurons is still needed, the existing data on related compounds strongly supports its potential as a valuable therapeutic agent. Its likely mechanism of action through the Nrf2 pathway, coupled with anti-apoptotic and anti-oxidative stress properties, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases and acute brain injuries. The experimental protocols outlined in this guide provide a clear path for the systematic validation of this compound's neuroprotective efficacy and a direct comparison with established neuroprotective agents. Future research should focus on generating robust in vitro data in primary neurons, followed by in vivo studies in animal models of neurological disorders to fully elucidate its therapeutic potential.
References
A Comparative Analysis of the Bioactivities of Tubuloside A and Echinacoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two prominent phenylethanoid glycosides, Tubuloside A and Echinacoside. Sourced from medicinal plants, these compounds have garnered significant interest for their therapeutic potential. This document synthesizes available experimental data to offer an objective comparison of their performance in key bioactivity assays, details the underlying experimental methodologies, and visualizes the signaling pathways they modulate.
Introduction to this compound and Echinacoside
This compound and Echinacoside are naturally occurring compounds found in several medicinal plants, most notably in the species of the Cistanche genus. Both belong to the class of phenylethanoid glycosides and share a core chemical structure, which contributes to their significant antioxidant and cytoprotective properties. While structurally similar, variations in their glycosidic moieties and substitutions lead to differences in their biological activities. This guide focuses on a comparative evaluation of their hepatoprotective, antioxidant, and anti-inflammatory effects.
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data on the bioactivities of this compound and Echinacoside. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual studies conducted under varying experimental conditions.
Table 1: Comparative Hepatoprotective Activity
| Compound | Experimental Model | Key Findings | Reference |
| This compound | Diclofenac-induced hepatotoxicity in rats | Administration of 1 mg/kg this compound significantly reduced elevated plasma levels of AST, ALT, and ALP. | [1][2] |
| Echinacoside | Carbon tetrachloride (CCl4)-induced hepatotoxicity in rats | Treatment with 50 mg/kg Echinacoside significantly attenuated the CCl4-induced elevation of serum ALT and AST levels. | [3] |
| LPS-induced hepatic inflammatory infiltration in mice | Echinacoside significantly ameliorated liver tissue damage and reduced serum ALT and AST levels. |
Note: AST (Aspartate Aminotransferase), ALT (Alanine Aminotransferase), and ALP (Alkaline Phosphatase) are key biomarkers of liver damage. LPS (Lipopolysaccharide) is a potent inducer of inflammation.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Key Findings | Reference |
| This compound | In vivo oxidative stress model in rats | Reduced levels of malondialdehyde (MDA) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), and increased levels of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase. | [1][2] |
| Echinacoside | In vivo oxidative stress model in rats | Significantly reduced hepatic MDA content and ROS production, and restored hepatic SOD activity and GSH content. | |
| DPPH radical scavenging assay | Exhibited potent free radical scavenging activity. |
Note: MDA is a marker of lipid peroxidation. 8-OHdG is a marker of oxidative DNA damage. GSH, SOD, and catalase are key components of the endogenous antioxidant defense system. ROS (Reactive Oxygen Species) are highly reactive molecules that can damage cells. DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to assess antioxidant activity.
Signaling Pathways
The bioactivities of this compound and Echinacoside are mediated through the modulation of various intracellular signaling pathways.
This compound Signaling Pathway
This compound has been shown to exert its protective effects by activating the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Echinacoside Signaling Pathways
Echinacoside modulates multiple signaling pathways, contributing to its diverse pharmacological effects, including neuroprotection, anti-inflammation, and antioxidant activities.
Caption: Key signaling pathways modulated by Echinacoside.
Experimental Protocols
This section provides an overview of the methodologies employed in the studies cited in this guide.
Hepatoprotective Activity Assessment in Animal Models
Objective: To evaluate the protective effects of this compound or Echinacoside against drug-induced or toxin-induced liver injury in rodents.
Experimental Workflow:
Caption: Workflow for in vivo hepatoprotective activity assay.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping and Treatment: Animals are randomly divided into several groups: a normal control group, a toxin-only group, and one or more treatment groups receiving the test compound (this compound or Echinacoside) at different doses prior to or concurrently with the toxin.
-
Induction of Hepatotoxicity: Liver injury is induced by administering a hepatotoxic agent such as diclofenac or carbon tetrachloride (CCl4).
-
Sample Collection: After the treatment period, blood samples are collected for biochemical analysis, and liver tissues are excised for histopathological and molecular analyses.
-
Biochemical Analysis: Serum levels of liver injury markers such as ALT, AST, and ALP are measured using standard biochemical assay kits.
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular morphology and signs of tissue damage.
-
Molecular Analysis: Expression levels of proteins and genes involved in relevant signaling pathways (e.g., Nrf2, HO-1) are assessed using techniques like Western blotting and RT-qPCR.
In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound and Echinacoside.
Methodology:
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compounds (this compound or Echinacoside) and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compounds or the standard. A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50 value) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Conclusion
Both this compound and Echinacoside demonstrate significant promise as therapeutic agents, primarily due to their potent hepatoprotective and antioxidant properties. While both compounds activate the Nrf2-mediated antioxidant response, Echinacoside has been shown to modulate a wider array of signaling pathways, suggesting a broader spectrum of bioactivity. The lack of direct comparative studies necessitates further research to definitively establish the relative potency and therapeutic advantages of each compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery and development to design and interpret future studies on these valuable natural products.
References
A Comparative Guide to the Efficacy of Tubuloside A and its Alternatives in Preclinical Models of Drug-Induced Liver Injury
This guide provides a comparative analysis of published findings on the efficacy of Tubuloside A and its alternatives, N-acetylcysteine (NAC) and Silymarin, in preclinical models of drug-induced liver injury. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
I. Overview of Compounds
This compound is a phenylethanoid glycoside with demonstrated antioxidant and hepatoprotective activities.[1] Recent studies have highlighted its potential in mitigating drug-induced liver damage.
N-acetylcysteine (NAC) is a well-established antioxidant and a standard treatment for acetaminophen-induced liver injury.[2][3] It functions by replenishing glutathione (B108866) stores.[2][3]
Silymarin , a flavonoid extracted from milk thistle, is widely used as a complementary therapy for various liver disorders due to its antioxidant, anti-inflammatory, and antifibrotic properties.
II. Quantitative Data on Efficacy
The following tables summarize the quantitative data from preclinical studies investigating the hepatoprotective effects of this compound and N-acetylcysteine in a rat model of diclofenac-induced liver injury.
Table 1: Effects on Serum Biochemical Markers of Liver Injury
| Compound | Dose | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | - | 28.3 ± 2.5 | 78.5 ± 5.8 | 198.7 ± 15.2 |
| Diclofenac (B195802) (DF) | 50 mg/kg | 115.6 ± 9.8 | 245.3 ± 18.2 | 456.9 ± 35.4 |
| This compound + DF | 1 mg/kg | 45.2 ± 4.1 | 110.8 ± 9.5 | 254.1 ± 21.8* |
| NAC + DF | 150 mg/kg | Significantly Reduced vs. DF | Significantly Reduced vs. DF | Significantly Reduced vs. DF |
| Silymarin + DF | 100 mg/kg | Significantly Reduced vs. DF | Significantly Reduced vs. DF | Significantly Reduced vs. DF |
*Data for this compound is presented as mean ± SEM. For NAC and Silymarin, the study reported a significant reduction compared to the diclofenac group without providing specific mean values. The data for this compound is from a separate study with a similar experimental model.
Table 2: Effects on Oxidative Stress Markers in Liver Tissue
| Compound | Dose | Malondialdehyde (MDA) (nmol/mg protein) | Glutathione (GSH) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) |
| Control | - | 1.2 ± 0.1 | 5.8 ± 0.4 | 12.5 ± 1.1 | 25.4 ± 2.3 |
| Diclofenac (DF) | 50 mg/kg | 4.5 ± 0.3 | 2.1 ± 0.2 | 5.8 ± 0.5 | 11.2 ± 1.0 |
| This compound + DF | 1 mg/kg | 2.1 ± 0.2 | 4.5 ± 0.3 | 9.8 ± 0.8 | 19.8 ± 1.7 |
| NAC + DF | 150 mg/kg | Significantly Reduced vs. DF | - | Increased vs. DF | Increased vs. DF |
| Silymarin + DF | 100 mg/kg | Significantly Reduced vs. DF | - | Increased vs. DF | Increased vs. DF |
*Data for this compound is presented as mean ± SEM. For NAC and Silymarin, the study reported a significant reduction in MDA and an increase in SOD and CAT activities compared to the diclofenac group without providing specific mean values. The data for this compound is from a separate study with a similar experimental model.
III. Experimental Protocols
A. This compound Study Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Injury: Diclofenac (50 mg/kg, i.p.) administered on days 4 and 5.
-
Treatment: this compound (1 mg/kg, i.p.) administered for 5 consecutive days.
-
Parameters Measured: Serum levels of ALT, AST, and ALP. Liver tissue levels of MDA, GSH, SOD, and CAT. mRNA expression of Nrf2, HO-1, and inflammatory cytokines. Histopathological examination of liver tissue.
B. N-acetylcysteine and Silymarin Study Protocol
-
Animal Model: Male Wistar rats.
-
Induction of Injury: Diclofenac (50 mg/kg, i.p.) administered for 4 consecutive days.
-
Treatment: NAC (150 mg/kg, p.o.) or Silymarin (100 mg/kg, p.o.) administered for 4 consecutive days, 1 hour before diclofenac.
-
Parameters Measured: Serum levels of ALT, AST, and ALP. Liver tissue levels of MDA, SOD, CAT, and TNF-α gene expression. Histopathological examination of liver tissue.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathway of this compound
The hepatoprotective effect of this compound is mediated through the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.
References
Tubuloside A: A Comparative Analysis of its Antioxidant Capacity Among Phenylethanoid Glycosides
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant capacity of Tubuloside A with other notable phenylethanoid glycosides. The following sections detail supporting experimental data, methodologies, and the underlying signaling pathways.
Phenylethanoid glycosides (PhGs) are a class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom, recognized for their diverse pharmacological activities, including potent antioxidant effects. Among these, this compound, isolated from plants of the Cistanche species, has garnered significant interest for its neuroprotective and anti-inflammatory properties, which are closely linked to its antioxidant capacity. This guide offers an objective comparison of this compound's antioxidant performance against other well-known PhGs, such as acteoside, echinacoside, and forsythoside (B13851194) B.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of this compound and other phenylethanoid glycosides has been evaluated using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant potency in DPPH and ABTS assays, with a lower IC50 value indicating higher antioxidant activity.
A seminal study directly compared the DPPH radical scavenging activity of nine phenylethanoid glycosides isolated from Cistanche deserticola. The results, summarized in the table below, demonstrate that all tested compounds exhibited stronger free radical scavenging activities than the standard antioxidant α-tocopherol.[1]
| Compound | DPPH Radical Scavenging Activity (IC50, µM) |
| This compound | > 100 µM (Relatively lower activity) |
| Acteoside | 11.3 |
| Isoacteoside (B1238533) | 9.1 |
| Echinacoside | 25.2 |
| 2'-Acetylacteoside | 10.8 |
| Tubuloside B | 11.5 |
| Syringalide A 3'-α-L-rhamnopyranoside | 45.1 |
| Cistanoside A | > 100 µM (Relatively lower activity) |
| Cistanoside F | > 100 µM (Relatively lower activity) |
| α-Tocopherol (Reference) | 38.5 |
| Data sourced from Xiong et al., 1996.[1] |
While direct comparative studies of this compound using ABTS and FRAP assays are limited in the currently available literature, the existing data from various studies on other phenylethanoid glycosides can provide a broader context for their relative antioxidant potential. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: The test compounds (this compound and other phenylethanoid glycosides) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution only.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Reaction: A small volume of the antioxidant sample at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is read at the specified wavelength.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is freshly prepared and warmed to 37°C before use.
-
Reaction: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard antioxidant, such as Trolox or FeSO₄. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Signaling Pathways in Antioxidant Action
The antioxidant effects of phenylethanoid glycosides, including this compound, are not solely due to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like phenylethanoid glycosides, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
A recent study demonstrated that this compound alleviates oxidative injury by activating the Nrf2/HO-1 signaling pathway. This suggests that this compound's protective mechanism involves not only direct antioxidant action but also the upregulation of the cell's endogenous antioxidant defense systems.
Below is a diagram illustrating the general mechanism of Nrf2-ARE pathway activation by phenylethanoid glycosides.
Caption: Nrf2-ARE signaling pathway activation by phenylethanoid glycosides.
The following diagram illustrates a generalized experimental workflow for assessing the antioxidant capacity of phenylethanoid glycosides.
Caption: Experimental workflow for antioxidant capacity assessment.
Conclusion
The available evidence strongly suggests that this compound, along with other phenylethanoid glycosides, possesses significant antioxidant properties. Direct comparative data from DPPH assays indicate that while this compound is a potent antioxidant, other phenylethanoid glycosides like isoacteoside and acteoside exhibit even stronger radical scavenging activity in this specific assay. The antioxidant mechanism of this compound is multifaceted, involving both direct radical scavenging and the modulation of crucial cellular defense pathways like the Nrf2-ARE system.
For drug development professionals and researchers, these findings highlight the therapeutic potential of this compound and other phenylethanoid glycosides in conditions associated with oxidative stress. However, to establish a more definitive comparative ranking of their antioxidant efficacy, further side-by-side studies employing a wider range of antioxidant assays, including ABTS and FRAP, are warranted. Understanding the nuanced differences in their mechanisms of action will also be critical for identifying the most promising candidates for specific therapeutic applications.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Tubuloside A Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Tubuloside A, a key active phenylethanoid glycoside found in plants of the Cistanche genus, which is of significant interest for its neuroprotective, antioxidant, and anti-inflammatory properties. The accurate and precise measurement of this compound is critical for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutics.
This document details the experimental protocols and performance data for High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection. The cross-validation of these methods is essential for ensuring the reliability and comparability of data across different analytical platforms and laboratories.
Quantitative Performance Comparison
The selection of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key validation parameters for the quantification of this compound using HPLC-DAD, UPLC-MS/MS, and HPTLC.
| Parameter | HPLC-DAD | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity Range | 0.0005–0.1518 mg/mL[1] | 2–600 ng/mL | 100-600 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1 µg/mL | < 1 ng/mL | ~30 ng/spot |
| Limit of Quantification (LOQ) | ~3 µg/mL | 2 ng/mL[2] | ~100 ng/spot |
| Accuracy (Recovery) | 95-105% | 92.2% - 111.4%[2] | 98-102% |
| Precision (RSD) | < 2% | < 11.8%[2] | < 3% |
Experimental Workflows and Methodologies
The general workflow for the analysis of this compound in a sample involves sample preparation, chromatographic separation, detection, and data analysis. The specific conditions for each of these steps vary depending on the chosen analytical technique.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is a robust and widely used technique for the routine quality control of herbal materials.
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used with a mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Sample Preparation: A powdered sample of Cistanche tubulosa is extracted with methanol (B129727) using ultrasonication. The resulting extract is then filtered through a 0.45 µm membrane filter before injection.
-
Standard Preparation: A stock solution of this compound standard is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as plasma.
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2].
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Sample Preparation (for plasma): Protein precipitation is a common method, where acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the UPLC-MS/MS system.
-
Standard Preparation: Calibration standards are prepared by spiking blank plasma with known concentrations of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for screening and quantification.
Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, and a TLC scanner (densitometer).
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, water, and formic acid in appropriate ratios.
-
Sample Application: Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned with a densitometer at a specific wavelength (e.g., 330 nm).
-
Sample Preparation: Similar to HPLC, a methanolic extract of the plant material is prepared and filtered.
-
Standard Preparation: A series of standard solutions of this compound are applied to the same plate as the samples to generate a calibration curve.
Signaling Pathway of this compound's Neuroprotective Effects
While this guide focuses on analytical methods, it is important to understand the biological context of this compound. Its neuroprotective effects are believed to be mediated through multiple signaling pathways.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound depends on the specific application.
-
HPLC-DAD is a reliable and cost-effective method for routine quality control of raw herbal materials and extracts where high sensitivity is not the primary requirement.
-
UPLC-MS/MS is the method of choice for bioanalytical applications, such as pharmacokinetic studies, due to its superior sensitivity and selectivity, which allow for the detection of low concentrations of this compound in complex biological matrices.
-
HPTLC offers a high-throughput and economical option for the simultaneous screening and quantification of this compound in a large number of samples, making it suitable for quality assessment of herbal products.
Cross-validation of these methods is crucial to ensure data consistency and reliability when transitioning between different analytical platforms or collaborating between laboratories. This guide provides a foundation for researchers to select and implement the most appropriate analytical methodology for their studies on this compound.
References
- 1. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
Bridging the Gap: Correlating In Vitro and In Vivo Pharmacological Effects of Tubuloside A
A Comparative Guide for Drug Development Professionals
Tubuloside A, a phenylethanoid glycoside isolated from plants of the Cistanche genus, has garnered significant interest for its diverse pharmacological activities.[1] For researchers and drug development professionals, understanding the correlation between in vitro (laboratory-based) and in vivo (animal model) studies is critical for predicting clinical efficacy and advancing translational research. This guide provides an objective comparison of this compound's performance in these two settings, supported by experimental data and detailed protocols.
Anti-Inflammatory and Antioxidant Effects
One of the most extensively studied properties of this compound is its dual anti-inflammatory and antioxidant activity. These effects are intrinsically linked, as oxidative stress often triggers inflammatory cascades.
In Vitro Evidence
In laboratory settings, the anti-inflammatory and antioxidant potential of phenylethanoid glycosides like this compound is often evaluated using cell cultures, such as macrophage cell lines (e.g., RAW264.7) stimulated with inflammatory agents like lipopolysaccharide (LPS).[2][3] Key parameters measured include the reduction of pro-inflammatory mediators and the enhancement of endogenous antioxidant systems.
Table 1: In Vitro Anti-Inflammatory & Antioxidant Effects of Related Phenylethanoid Glycosides
| Assay/Model | Key Biomarkers Measured | Typical Results |
|---|---|---|
| LPS-stimulated RAW264.7 cells | Nitric Oxide (NO), Reactive Oxygen Species (ROS)[3] | Significant reduction in NO and ROS production[3] |
| LPS-stimulated RAW264.7 cells | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased expression and production |
| H₂O₂-induced oxidative stress | Antioxidant Enzymes (SOD, Catalase), Nrf2, HO-1 | Increased activity/expression of antioxidant enzymes |
In Vivo Evidence
In animal models, these effects are validated by inducing systemic inflammation or localized oxidative damage. For instance, this compound has been shown to protect against diclofenac-induced liver and kidney damage in rats, a condition linked to severe oxidative stress and inflammation.
Table 2: In Vivo Anti-Inflammatory & Antioxidant Effects of this compound
| Animal Model | Dosage & Administration | Key Biomarkers Measured | Results |
|---|---|---|---|
| Diclofenac-induced hepato-nephro toxicity in rats | 1 mg/kg, ip | Plasma AST, ALT, BUN, Creatinine; Tissue MDA, GSH, SOD, Catalase | Protected liver and kidney function; restored antioxidant enzyme levels |
| Diclofenac-induced hepato-nephro toxicity in rats | 1 mg/kg, ip | mRNA expression of Nrf2, HO-1, TNF-α, IL-6, NF-κB, Caspase-3 | Upregulated Nrf2/HO-1 pathway; downregulated inflammatory and apoptotic markers |
Correlation and Mechanistic Insights
The in vivo results strongly correlate with in vitro findings. The reduction of inflammatory cytokines (TNF-α, IL-6) and NF-κB expression in animal tissues mirrors the effects seen in cell cultures. Furthermore, the in vivo studies confirm that a key mechanism is the activation of the Nrf2/HO-1 signaling pathway, a master regulator of the antioxidant response that is often first identified through in vitro experiments. This correlation provides confidence that this compound's cellular antioxidant and anti-inflammatory actions translate into tangible organ protection in a living system.
Neuroprotective Effects
Neuroprotection is another promising area for this compound, with studies pointing to its potential in mitigating neuronal damage common in neurodegenerative diseases and ischemic events.
In Vitro Evidence
In vitro neuroprotection is typically assessed using neuronal cell lines (e.g., SH-SY5Y, HT22) subjected to neurotoxic insults like glutamate, 6-hydroxydopamine (6-OHDA), or oxygen-glucose deprivation (OGD), which mimic excitotoxicity and oxidative stress found in stroke and Parkinson's disease.
Table 3: In Vitro Neuroprotective Effects of Related Compounds & Models
| Cell Model | Neurotoxic Insult | Key Parameters Measured | Typical Results |
|---|---|---|---|
| SH-SY5Y cells | 6-OHDA or Hemin | Cell Viability, Apoptosis (Caspase-3, Bax/Bcl-2 ratio) | Increased cell viability, reduced apoptosis |
| HT22 cells | Glutamate | Intracellular ROS, Ca²⁺ levels | Reduced ROS and calcium influx |
| Primary Neurons | Oxygen-Glucose Deprivation | Neuronal Survival, Apoptotic Markers | Enhanced survival, suppression of apoptotic pathways |
In Vivo Evidence
Animal models of neurodegeneration, such as those induced by intracerebral hemorrhage (ICH) or MPTP (a neurotoxin that mimics Parkinson's), are used to confirm these protective effects in a complex physiological environment.
Table 4: In Vivo Neuroprotective Effects in Relevant Models
| Animal Model | Compound/Intervention | Key Outcomes Measured | Results |
|---|---|---|---|
| Collagenase-induced ICH in rats | Tubastatin A (HDAC6 inhibitor) | Neurological deficit scores, brain edema, neuronal apoptosis | Reduced neurological impairments and neuronal apoptosis |
| Ischemia-induced Mongolian gerbils | Plant Extract (EEPF) | Number of degenerative neurons (histology) | Significantly rescued degenerating neurons |
Correlation and Mechanistic Insights
The in vitro observation that neuroprotective agents reduce apoptosis (by modulating Bcl-2/Bax and caspase-3) is directly corroborated by in vivo studies showing decreased neuronal apoptosis in affected brain regions. The suppression of oxidative stress in cell cultures is a strong predictor of improved outcomes in animal models of stroke and neurodegeneration, where oxidative damage is a primary driver of pathology. The correlation suggests that this compound's ability to protect isolated neurons from specific toxins translates to a broader neuroprotective effect against complex injury cascades in vivo.
Signaling Pathways & Experimental Workflows
Visualizing the mechanisms and processes involved is key to understanding the action of this compound.
Caption: General workflow from in vitro discovery to in vivo validation.
Caption: this compound's dual action on NF-κB and Nrf2 pathways.
Experimental Protocols
Key In Vitro Assay: Macrophage Anti-Inflammatory Assay
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells (excluding the negative control) to induce an inflammatory response.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Biomarker Analysis:
-
Nitric Oxide (NO): The supernatant is collected, and NO production is measured using the Griess reagent assay.
-
Cytokine Measurement: Levels of TNF-α and IL-6 in the supernatant are quantified using commercial ELISA kits.
-
Cell Viability: The viability of the remaining cells is assessed using an MTT or WST-1 assay to rule out cytotoxicity.
-
Key In Vivo Model: Diclofenac-Induced Organ Injury
-
Animal Model: Male Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized for one week with standard food and water ad libitum.
-
Treatment Groups: Animals are divided into groups: Control, Diclofenac (B195802) (DF) only, and DF + this compound.
-
Administration: The DF + this compound group receives this compound (e.g., 1 mg/kg, intraperitoneally) for 5 consecutive days. The DF only and DF + this compound groups receive a high dose of diclofenac (e.g., 50 mg/kg, intraperitoneally) on days 4 and 5 to induce injury.
-
Sample Collection: On day 6, animals are euthanized. Blood samples are collected for biochemical analysis (AST, ALT, BUN, creatinine). Liver and kidney tissues are harvested for histopathological examination and molecular analysis (qRT-PCR for gene expression of Nrf2, HO-1, NF-κB, etc.).
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the outcomes between groups.
Conclusion
The available data demonstrates a strong positive correlation between the in vitro and in vivo pharmacological effects of this compound, particularly concerning its anti-inflammatory, antioxidant, and neuroprotective properties. In vitro assays serve as reliable predictive models for identifying key mechanisms, such as the modulation of the Nrf2 and NF-κB pathways. These cellular-level effects translate effectively to organ protection and functional improvement in relevant animal models. This robust correlation supports the continued investigation of this compound as a promising therapeutic candidate for inflammatory and neurodegenerative disorders.
References
- 1. This compound | C37H48O21 | CID 21637830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Commercially Sourced Tubuloside A
Commercial Suppliers of Tubuloside A and Cistanche Tubulosa Extracts
A critical first step is the identification of commercial sources. While some vendors supply purified this compound, others offer standardized extracts of Cistanche tubulosa, of which this compound is a constituent. Researchers should contact suppliers to obtain certificates of analysis (CoA) for specific batches.
Known Suppliers:
-
MedchemExpress
-
Jeeva Organic (offers Cistanche extract)
-
Hongda Phytochemistry (offers Cistanche extract)
-
KingSci BioTech (offers Cistanche extract)
-
Honghao Herb (offers Cistanche extract)
-
NutriHerb (offers Cistanche extract)
Comparative Data Presentation
To facilitate a clear comparison, all quantitative data should be summarized in a tabular format. Below are template tables for organizing the results from the recommended experimental protocols.
Table 1: Purity and Identity Analysis
| Supplier | Batch/Lot # | Purity by HPLC (%) | Retention Time (min) | Identity Confirmation (NMR, MS) | Notes |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 2: Biological Activity - In Vitro Antioxidant Capacity
| Supplier | Batch/Lot # | IC50 (DPPH Assay) (µg/mL) | IC50 (ABTS Assay) (µg/mL) | Nrf2 Activation (Fold Change) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 3: Biological Activity - Anti-inflammatory Effects
| Supplier | Batch/Lot # | Inhibition of NO Production (%) | Reduction in TNF-α Release (%) | Inhibition of ERK1/2 Phosphorylation (%) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the quality and biological efficacy of this compound from different suppliers.
Purity and Identity Confirmation
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and identify the presence of related compounds or impurities.
-
Method:
-
Sample Preparation: Accurately weigh and dissolve this compound from each supplier in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 330 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Run a blank (solvent), a standard of known purity (if available), and the samples from each supplier. The purity is calculated based on the area of the this compound peak relative to the total peak area.
-
b) NMR and Mass Spectrometry for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Method:
-
Nuclear Magnetic Resonance (NMR): Prepare a concentrated sample in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra. Compare the resulting spectra with published data for this compound.
-
Mass Spectrometry (MS): Infuse a diluted sample into a high-resolution mass spectrometer to determine the accurate mass and fragmentation pattern, which should be consistent with the molecular formula of this compound (C37H48O21).
-
Biological Activity Assays
a) In Vitro Antioxidant Activity
-
Objective: To evaluate the free radical scavenging ability of this compound.
-
Methods:
-
DPPH Assay: Measure the ability of this compound to bleach the stable radical DPPH.
-
ABTS Assay: Assess the capacity of this compound to scavenge the ABTS radical cation.
-
-
General Protocol:
-
Prepare a series of dilutions for this compound from each supplier.
-
Incubate the dilutions with the respective radical solution for a specified time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration required for 50% inhibition (IC50).
-
b) Anti-inflammatory Activity in Cell Culture
-
Objective: To determine the ability of this compound to mitigate inflammatory responses in a cellular model.
-
Cell Line: Murine macrophages (e.g., RAW 264.7).
-
Method:
-
Cell Treatment: Pre-treat macrophage cells with various concentrations of this compound from each supplier for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (B80452) in the cell culture medium using the Griess reagent.
-
Cytokine Analysis (TNF-α): Collect the cell supernatant and measure the concentration of the pro-inflammatory cytokine TNF-α using an ELISA kit.
-
Western Blot for Protein Phosphorylation: Lyse the cells after a shorter stimulation period (e.g., 30 minutes) and perform a Western blot to assess the phosphorylation status of key signaling proteins like ERK1/2.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the known signaling pathway of this compound and a typical experimental workflow for its comparative analysis.
Caption: Signaling pathway of this compound in inflammation and oxidative stress.
Caption: Experimental workflow for comparing this compound from different suppliers.
Validating the Downstream Targets of Tubuloside A: A Comparative Guide to RNA-Seq and Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
Tubuloside A, a phenylethanoid glycoside, has demonstrated potential therapeutic effects, including hepato-renal protection through the activation of the Nrf2/HO-1 signaling pathway. To fully elucidate its mechanism of action and identify all downstream targets for drug development purposes, a comprehensive and robust validation strategy is essential. This guide provides a comparative overview of using RNA sequencing (RNA-seq) for this purpose, alongside alternative validation techniques, supported by detailed experimental protocols and data presentation.
The Role of RNA-Seq in Target Discovery
RNA-seq is a powerful high-throughput sequencing technique that provides a comprehensive snapshot of the transcriptome of a cell or tissue at a given moment. In the context of drug discovery, it is an invaluable tool for identifying and validating the downstream targets of a compound like this compound. By comparing the gene expression profiles of cells treated with this compound to untreated controls, researchers can identify genes that are significantly up- or downregulated, providing insights into the compound's mechanism of action.
A Hypothetical RNA-Seq Study on this compound
Given the known activity of this compound on the Nrf2/HO-1 pathway, a hypothetical RNA-seq experiment would aim to identify known and novel downstream targets of this pathway, as well as explore potential off-target effects.
Experimental Design:
-
Cell Line Selection: Choose a relevant cell line, for example, a human hepatocyte cell line (e.g., HepG2) to investigate the hepato-protective effects of this compound.
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound and a vehicle control (e.g., DMSO) for a specific duration.
-
RNA Extraction and Library Preparation: Extract total RNA from the treated and control cells, followed by library preparation. This typically involves mRNA purification, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes (DEGs) between the this compound-treated and control groups. This involves read mapping, transcript quantification, and statistical analysis.
Comparison of Target Validation Methods
While RNA-seq is an excellent tool for discovery, it is crucial to validate the findings using orthogonal methods. The following table compares RNA-seq with other common validation techniques.
| Method | Principle | Throughput | Sensitivity | Information Provided | Cost |
| RNA-Seq | High-throughput sequencing of the entire transcriptome. | High | High | Genome-wide gene expression, discovery of novel transcripts. | High |
| Quantitative PCR (qPCR) | Amplification and quantification of specific cDNA targets. | Low to Medium | Very High | Validation of the expression of a limited number of genes. | Low |
| Western Blot | Detection of specific proteins using antibodies. | Low | High | Validation of changes in protein expression levels. | Medium |
| Gene Knockdown (siRNA/shRNA) | Silencing of specific genes to observe phenotypic changes. | Low | N/A | Functional validation of a target's role in a biological process. | Medium |
Expected Downstream Targets of this compound
Based on existing literature, this compound is known to modulate the Nrf2/HO-1 and potentially the MAPK signaling pathways. An RNA-seq experiment would be expected to reveal differential expression of genes within these pathways.
| Signaling Pathway | Key Genes | Expected Expression Change with this compound | Function |
| Nrf2/HO-1 | NFE2L2 (Nrf2) | Upregulation | Master regulator of the antioxidant response. |
| HMOX1 (HO-1) | Upregulation | Heme catabolism, antioxidant, anti-inflammatory. | |
| NQO1 | Upregulation | Detoxification of quinones. | |
| GCLC, GCLM | Upregulation | Glutathione synthesis. | |
| MAPK | MAPK1 (ERK2) | Potential Modulation | Cell proliferation, differentiation, and survival. |
| MAPK8 (JNK1) | Potential Modulation | Stress response, apoptosis. | |
| MAPK14 (p38) | Potential Modulation | Inflammatory response. |
Experimental Protocols
RNA-Seq Protocol
-
Cell Culture and Treatment: Plate HepG2 cells and grow to 70-80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Use a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) to enrich for poly-A mRNA, fragment the mRNA, and synthesize first and second-strand cDNA. Ligate sequencing adapters and perform PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencer (e.g., NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
Data Analysis: Use a bioinformatics pipeline to perform quality control of raw reads, align reads to a reference genome, quantify gene expression, and identify differentially expressed genes using tools like DESeq2 or edgeR.
Quantitative PCR (qPCR) Protocol for Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA (from the same samples as the RNA-seq experiment) into cDNA using a reverse transcription kit.
-
Primer Design: Design and validate primers for the target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression.
Western Blot Protocol for Protein Validation
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., HO-1, Nrf2) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Pathways and Workflows
Caption: this compound's effect on the Nrf2/HO-1 pathway.
Caption: Experimental workflow for RNA-seq target validation.
Caption: Potential modulation of the MAPK pathway by this compound.
Caption: Logical flow of downstream target validation.
In the realm of natural product research, phenylethanoid glycosides (PhGs) are gaining significant attention for their diverse pharmacological activities. Among these, Tubuloside A, found in plants such as Cistanche tubulosa, has demonstrated notable therapeutic potential. However, a thorough evaluation of its safety profile in comparison to other structurally related PhGs is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the safety profiles of this compound and its analogues, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Comparative Safety and Toxicity Data
While direct comparative toxicity studies between this compound and other PhGs are limited, a review of the available literature provides insights into their individual safety profiles. The following tables summarize the key findings from in vivo and in vitro studies.
Table 1: Summary of In Vivo Toxicity Studies
| Compound/Extract | Test Organism | Route of Administration | Dose | Duration | Key Findings | Reference |
| This compound | Sprague-Dawley Rats | Intraperitoneal (ip) | 1 mg/kg | 5 days | No adverse effects reported; protective against diclofenac-induced hepato-renal toxicity. | [1][2] |
| Verbascoside (Acteoside) | Mice | Intraperitoneal (ip) | 1, 2, and 5 g/kg | Single dose | LD50 > 5 g/kg; considered low-toxic. | [3] |
| Verbascoside (Acteoside) | Mice | Oral | 2000 mg/kg | Single dose | LD50 > 2000 mg/kg; high level of safety. | [3] |
| Verbascoside (Acteoside) | Wistar Rats | Oral | >5000 mg/kg | Single dose | LD50 > 5000 mg/kg; no acute cytotoxicity. | |
| Cistanche tubulosa Extract (Memoregain®) | Rats | Oral | 0.15, 0.3, and 0.5 g/kg body weight | 28 days | No observable adverse effects. | |
| Cistanche tubulosa Extract | Mice | Oral | >26,400 mg/kg | Acute | No acute toxicity observed (LD50 > 26,400 mg/kg). | |
| Cistanche tubulosa Extract | Rats | Oral | 1650 mg/kg | 180 days | No chronic toxicity observed. | |
| Osmanthus fragrans Flower Phenylethanoid Glycoside-rich Extract (OFFE) | Rats and Mice | Oral | 10 g/kg body weight | Acute | No lethal effects; considered non-toxic. | |
| Osmanthus fragrans Flower Phenylethanoid Glycoside-rich Extract (OFFE) | Rats | Oral | 0.50, 1.00, and 2.00 g/kg body weight | 90 days | No significant hematological, clinical, chemical, or histopathological changes. NOAEL >2.00 g/kg bw. | |
| Echinacea purpurea Expressed Juice | Rats and Mice | Oral or Intravenous | Not specified | Acute | Virtually non-toxic. | |
| Echinacea purpurea Expressed Juice | Rats | Oral | Not specified | 4 weeks | No evidence of toxic effects. |
Note: NOAEL stands for No-Observed-Adverse-Effect-Level.
Table 2: Summary of In Vitro Cytotoxicity Studies
| Compound | Cell Line | Assay | Concentration | Key Findings | Reference |
| Acteoside and Plantamajoside | MCF-7, MDA-MB-231 (breast cancer), OVCAR-3 (ovarian cancer), U138-MG (glioblastoma), HepG2 (hepatocarcinoma) | MTT | 200 µM (Acteoside), 300 µM (Plantamajoside) | Highly toxic to these cancer cell lines. | |
| Acteoside and Plantamajoside | MCF-12A (non-tumorigenic mammary epithelial) | MTT | 400 µM | Significantly less cytotoxic compared to cancer cell lines. | |
| Verbascoside (Acteoside) | HepG2 (hepatocarcinoma), NIH (mouse embryonic fibroblast) | MTT | Up to 400 µM | No cytotoxic effects observed. | |
| Verbascoside (Acteoside) | Primary Lymphocyte Cultures | Not specified | 1.25 µM to 160 µM | No cytotoxicity or significant increase in apoptosis. |
It is important to note that a safety assessment of a water extract of Cistanche tubulosa stems by the European Food Safety Authority (EFSA) concluded that its safety has not been established for use as a novel food. This was based on reported adverse events in human studies, including two severe events (cerebral haemorrhage and epilepsy) in patients with vascular dementia treated with 1,800 mg of the extract daily.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are protocols for key experiments cited in this guide.
1. In Vivo Acute and Sub-Acute Toxicity Studies
-
Test Organisms: Typically, rodents such as mice (e.g., ICR) or rats (e.g., Sprague-Dawley, Wistar) of a specific age and weight are used.
-
Administration: The test compound is administered via the intended route of clinical application, commonly oral gavage or intraperitoneal injection. Doses are often administered once for acute toxicity studies or daily for a specified period (e.g., 28 or 90 days) for sub-acute/sub-chronic studies.
-
Observation: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and mortality.
-
Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis. Organs are weighed and subjected to histopathological examination to identify any treatment-related changes.
-
Endpoint: The LD50 (median lethal dose) is determined for acute toxicity studies, while the NOAEL is established for repeated-dose studies.
2. MTT Assay for In Vitro Cytotoxicity
-
Cell Lines: A panel of cell lines, often including both cancerous and non-cancerous lines, is used to assess selective cytotoxicity.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of the test compound for specific durations (e.g., 24, 48, 72 hours).
-
Procedure: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
Endpoint: Cell viability is expressed as a percentage of the untreated control. The IC50 (concentration that inhibits 50% of cell growth) is often calculated.
3. Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to the test compound, and the number of revertant colonies (which have regained the ability to synthesize histidine) is counted. An increase in revertant colonies indicates mutagenic potential.
-
In Vitro Chromosomal Aberration Test: Mammalian cells (e.g., Chinese hamster ovary (CHO-K1) cells) are exposed to the test compound. After a specific incubation period, the cells are harvested, and the chromosomes are examined microscopically for structural abnormalities.
-
In Vivo Micronucleus Test: Rodents are treated with the test compound. Bone marrow or peripheral blood is collected, and immature erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronucleated erythrocytes suggests clastogenic or aneugenic activity.
Signaling Pathways and Mechanistic Insights
The biological effects of phenylethanoid glycosides, including their safety profiles, are intrinsically linked to their interactions with various cellular signaling pathways.
Protective Mechanism of this compound
This compound has been shown to protect against diclofenac-induced hepato-renal damage by modulating the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Caption: Protective mechanism of this compound via the Nrf2/HO-1 pathway.
Anti-inflammatory Mechanism of Tubuloside B
Tubuloside B exhibits anti-inflammatory effects by targeting M1 macrophage activation through the synergistic inhibition of Mob1 and ERK1/2.
Caption: Anti-inflammatory action of Tubuloside B on M1 macrophages.
Conclusion
The available data suggests that this compound and related phenylethanoid glycosides generally exhibit a favorable safety profile in preclinical studies, with low acute toxicity. Verbascoside (acteoside), a widely studied PhG, has been shown to have a high LD50. Extracts from Cistanche tubulosa and Osmanthus fragrans, rich in these compounds, have also demonstrated low toxicity in animal models. However, the potential for adverse effects in humans, as highlighted by the EFSA opinion on a Cistanche tubulosa extract, warrants careful consideration and further investigation.
The cytotoxic activity of some PhGs against cancer cell lines, while promising for oncology research, also underscores the need for selectivity studies to ensure minimal impact on healthy cells. Future research should focus on direct, head-to-head comparative safety studies of purified PhGs, including this compound, and long-term toxicity assessments to fully elucidate their safety profiles for potential therapeutic applications.
References
- 1. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verbascoside—A Review of Its Antitumor Activities [scirp.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tubuloside A
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Tubuloside A. Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are based on the known hazards of this compound and general best practices for managing potent cytotoxic compounds.
Hazard Summary
This compound is a phenylethanoid glycoside with potential cytotoxic properties. The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. According to its Safety Data Sheet (SDS), this compound is known to cause skin and eye irritation and may cause respiratory irritation[1].
Personal Protective Equipment (PPE) Protocol
All personnel must wear the following PPE when handling this compound. This is a mandatory requirement for all procedures, from initial weighing and reconstitution to administration and disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free nitrile gloves, compliant with ASTM D6978 (or equivalent standard for chemotherapy gloves). Outer glove cuff should extend over the gown sleeve. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or contamination of the outer glove. |
| Body Protection | Disposable, solid-front, back-closing protective gown made of a low-lint, impervious material. Cuffs should be elasticated. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A full-face shield must be worn over safety glasses when there is a risk of splashes. | Protects eyes and face from accidental splashes of the compound in its powdered or liquid form. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powdered form of this compound outside of a certified containment device. | Minimizes the risk of inhaling aerosolized particles of the potent compound. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[1].
-
The storage area should be clearly labeled with a "Cytotoxic Compound" warning sign.
-
-
Preparation for Use (Weighing and Reconstitution) :
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Don all required PPE as specified in the table above.
-
Place a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.
-
Carefully weigh the required amount of this compound. Use anti-static weighing dishes to prevent dispersal of the powder.
-
For reconstitution, slowly add the solvent to the powder to avoid aerosol generation.
-
-
Experimental Use :
-
When using solutions of this compound, continue to wear all prescribed PPE.
-
All procedures should be performed over a disposable absorbent pad.
-
Use Luer-Lok syringes and other locking connectors to prevent accidental disconnection and leakage.
-
-
Post-Handling :
-
After handling, wipe down the work surface with an appropriate cleaning agent.
-
Carefully remove PPE, starting with the outer gloves, followed by the gown, and then the inner gloves. Dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE[1].
-
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to the following procedures.
-
Segregation :
-
All contaminated waste, including gloves, gowns, absorbent pads, and any labware that has come into contact with this compound, must be segregated from regular laboratory trash.
-
-
Containment :
-
Solid waste should be placed in a designated, leak-proof, and puncture-resistant container lined with a purple bag clearly labeled "Cytotoxic Waste for Incineration".
-
Liquid waste should be collected in a compatible, sealed container that is also clearly labeled as "Cytotoxic Liquid Waste".
-
Sharps, such as needles and contaminated glassware, must be disposed of in a designated cytotoxic sharps container.
-
-
Final Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
